3-Chloro-2,5-difluorobenzyl amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3-chloro-2,5-difluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2N/c8-6-2-5(9)1-4(3-11)7(6)10/h1-2H,3,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAHKRGVUNUSOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CN)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-2,5-difluorobenzyl amine (CAS No. 1557849-73-6)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Chloro-2,5-difluorobenzyl amine, a halogenated organic compound of increasing interest in medicinal chemistry and novel material synthesis. We will delve into its chemical properties, plausible synthetic routes, safety considerations, and its emerging role as a valuable building block in the development of new chemical entities.
Core Compound Identity and Properties
3-Chloro-2,5-difluorobenzyl amine, with the Chemical Abstracts Service (CAS) registry number 1557849-73-6 , is a substituted benzylamine. The strategic placement of chlorine and fluorine atoms on the benzene ring significantly influences its physicochemical properties and reactivity, making it a desirable synthon for introducing a chloro-difluoro-benzyl moiety into larger molecules.
| Property | Value | Source(s) |
| CAS Number | 1557849-73-6 | [1][2] |
| Molecular Formula | C₇H₆ClF₂N | [3] |
| Molecular Weight | 177.58 g/mol | [3] |
| Synonyms | (3-Chloro-2,5-difluorophenyl)methanamine | [4] |
| Purity (typical) | ≥98% | , [3][5] |
| Appearance | Not specified, likely a liquid or low-melting solid | General knowledge of similar compounds |
| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [4] |
The Role of Halogenation in Drug Design: A Mechanistic Perspective
The presence of both chlorine and fluorine atoms in 3-Chloro-2,5-difluorobenzyl amine is not merely an incidental structural feature. Halogenation is a widely employed strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[6][7]
Fluorine, with its high electronegativity and small van der Waals radius, can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. It can also increase binding affinity to target proteins through favorable electrostatic interactions and by altering the pKa of nearby functional groups.[8]
Chlorine, while also an electron-withdrawing group, offers different steric and electronic contributions. It can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as a Lewis acid, which is increasingly recognized as a significant contributor to ligand-protein binding affinity.[9] The combination of these halogens in a single molecule, as seen in 3-Chloro-2,5-difluorobenzyl amine, provides a unique set of tools for fine-tuning the properties of a lead compound.
Synthetic Pathways: A Scientist's Approach
While specific peer-reviewed synthetic preparations for 3-Chloro-2,5-difluorobenzyl amine are not extensively documented in publicly available literature, its structure suggests two primary retrosynthetic disconnections. These are based on well-established transformations in organic synthesis, providing a reliable foundation for its laboratory-scale preparation.
Pathway A: Reduction of 3-Chloro-2,5-difluorobenzonitrile
This approach begins with the corresponding benzonitrile, which is a common precursor for benzylamines. The cyano group can be effectively reduced to an aminomethyl group using a variety of reducing agents.
Experimental Considerations:
-
Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF) is a powerful and common choice for this transformation. Alternatively, catalytic hydrogenation using Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere offers a milder, albeit potentially slower, alternative.[10]
-
Self-Validation: The successful synthesis can be validated by the disappearance of the characteristic nitrile peak (around 2230 cm⁻¹) in the infrared (IR) spectrum and the appearance of N-H stretching bands (typically in the range of 3300-3500 cm⁻¹). Further confirmation would be obtained through ¹H NMR spectroscopy, showing the emergence of a singlet or AB quartet for the benzylic protons and a broad singlet for the amine protons.
Pathway B: Reductive Amination of 3-Chloro-2,5-difluorobenzaldehyde
This pathway involves the reaction of the corresponding benzaldehyde with an ammonia source, followed by the in-situ reduction of the resulting imine.
Experimental Considerations:
-
Methodology: This one-pot reaction is often preferred for its operational simplicity.[11] Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used as the reducing agents because they are selective for the iminium ion over the aldehyde. The ammonia source can be ammonium acetate or a solution of ammonia in an alcohol.
-
Causality in Reagent Choice: The choice of a milder reducing agent like NaBH₃CN is crucial to prevent the premature reduction of the starting aldehyde before it can react with the ammonia source to form the imine intermediate. This selectivity is key to achieving a high yield of the desired benzylamine.
Spectroscopic Characterization (Predicted)
-
¹H NMR:
-
Aromatic Protons: Two signals in the aromatic region (approx. 7.0-7.5 ppm), likely appearing as complex multiplets due to H-F and H-H coupling.
-
Benzylic Protons (-CH₂-): A singlet around 3.8-4.2 ppm.
-
Amine Protons (-NH₂): A broad singlet that is exchangeable with D₂O, typically appearing between 1.5-3.0 ppm.
-
-
¹³C NMR:
-
Signals for the six aromatic carbons, with their chemical shifts and splitting patterns influenced by the attached halogens (large C-F coupling constants are expected).
-
A signal for the benzylic carbon around 40-45 ppm.
-
-
Mass Spectrometry (MS):
-
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 177. The isotopic pattern of the molecular ion would be characteristic of a compound containing one chlorine atom, with an M+2 peak approximately one-third the intensity of the M⁺ peak.[12] Common fragmentation patterns for benzylamines include the loss of the amino group and the formation of a substituted tropylium ion.[1][13]
-
-
Infrared (IR) Spectroscopy:
-
N-H stretch: Two bands in the region of 3300-3500 cm⁻¹ (asymmetric and symmetric stretching of the primary amine).
-
C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-F stretch: Strong absorptions in the 1000-1400 cm⁻¹ region.
-
C-Cl stretch: Absorptions in the 600-800 cm⁻¹ region.
-
Applications in Research and Development
Substituted benzylamines are a cornerstone of many pharmaceuticals.[14] The unique substitution pattern of 3-Chloro-2,5-difluorobenzyl amine makes it a valuable intermediate for synthesizing novel compounds with potential applications in various therapeutic areas. While specific, publicly disclosed applications of this exact molecule are still emerging, its structure suggests utility in the following areas:
-
Scaffold for Agrochemicals and Pharmaceuticals: The chloro-difluoro-phenyl motif is present in a number of biologically active molecules. This benzylamine provides a direct route to incorporate this functionality.
-
Probing Structure-Activity Relationships (SAR): In a drug discovery program, this compound can be used to systematically probe the effects of halogen substitution at specific positions on the benzene ring, providing crucial data for optimizing lead compounds.
Safety, Handling, and Storage
As a substituted benzylamine, 3-Chloro-2,5-difluorobenzyl amine should be handled with appropriate care in a laboratory setting.
-
Hazard Classification: Based on data for similar compounds, it is likely to be classified as corrosive and may cause severe skin burns and eye damage. It may also be harmful if swallowed.[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8][15]
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or mist. Keep away from heat, sparks, and open flames.[16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][15] Recommended storage is at 2-8°C under an inert atmosphere.[4]
Conclusion
3-Chloro-2,5-difluorobenzyl amine is a specialized chemical intermediate with significant potential for researchers in drug discovery and materials science. Its unique combination of halogen atoms offers a sophisticated tool for modulating molecular properties. While detailed characterization and application data are still emerging, the foundational knowledge of its synthesis and the established roles of its constituent functional groups provide a strong basis for its effective utilization in the laboratory. As with all chemical reagents, adherence to strict safety protocols is paramount.
References
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Alachem Co., Ltd. 1557849-73-6 | 3-Chloro-2,5-difluorobenzylamine.[Link]
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Win-Win Chemical. 1557849-73-6 3-Chloro-2,5-difluorobenzyl aMine 3-氯-2,5-二氟苄胺.[Link]
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PrepChem. Synthesis of 3-bromo-2,5-difluorobenzaldehyde.[Link]
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Fluoropharm. 1557849-73-6 | 3-Chloro-2,5-difluorobenzyl amine.[Link]
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3-Chloro-2,5-difluorobenzyl amine chemical structure
An In-Depth Technical Guide to 3-Chloro-2,5-difluorobenzyl amine: Synthesis, Characterization, and Application
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-2,5-difluorobenzyl amine (CAS 1557849-73-6), a halogenated building block of significant interest to researchers in medicinal chemistry and drug development. While detailed literature on this specific isomer is nascent, this document synthesizes available data and extrapolates from established chemical principles and closely related structural analogs to present a robust profile. The guide covers the molecule's physicochemical properties, proposes a viable synthetic pathway with a detailed experimental protocol, and discusses its expected spectroscopic signature. Furthermore, it delves into the compound's chemical reactivity, its potential utility in the synthesis of complex pharmaceutical agents, and critical safety and handling protocols. This paper is intended to serve as a foundational resource for scientists leveraging this and similar halogenated scaffolds in the pursuit of novel therapeutics.
Introduction: The Strategic Role of Halogens in Medicinal Chemistry
The incorporation of halogen atoms, particularly fluorine and chlorine, is a cornerstone of modern drug design. Judicious placement of these elements within a molecular scaffold can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties. Fluorine, with its high electronegativity and small van der Waals radius, can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups to improve cell permeability.[1] Chlorine, while larger, offers a different set of steric and electronic properties that can be exploited to optimize ligand-receptor interactions and improve overall drug-like characteristics.[2]
Benzylamines, as a class, are prevalent structural motifs in a vast array of biologically active molecules. The compound 3-Chloro-2,5-difluorobenzyl amine combines these features, presenting a unique, tri-halogenated phenyl ring attached to a reactive primary amine via a methylene linker. This specific substitution pattern makes it a valuable and versatile synthon for creating complex molecular architectures with fine-tuned biological activities.
Molecular Identity and Physicochemical Properties
3-Chloro-2,5-difluorobenzyl amine is an organic compound featuring a benzyl amine core substituted with one chlorine and two fluorine atoms on the aromatic ring.
Caption: Chemical structure of 3-Chloro-2,5-difluorobenzyl amine.
The precise positioning of the halogens dictates the molecule's electronic and steric profile, influencing its reactivity and potential biological interactions. A summary of its key identifiers and predicted physicochemical properties is presented below.
| Property | Value | Source |
| IUPAC Name | (3-Chloro-2,5-difluorophenyl)methanamine | N/A |
| CAS Number | 1557849-73-6 | [3] |
| Molecular Formula | C₇H₆ClF₂N | [3] |
| Molecular Weight | 177.58 g/mol | Calculated |
| Appearance | Colorless to light yellow liquid (Predicted) | [4][5] |
| Boiling Point | ~220-230 °C at 760 mmHg (Predicted) | [5] |
| Density | ~1.3-1.4 g/cm³ (Predicted) | [5] |
| XLogP3-AA | ~1.8 (Predicted) | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 3 (N and 2x F) | [6] |
Note: Many physical properties are predicted based on structurally similar compounds like 3-Chloro-2-fluorobenzylamine due to a lack of published experimental data for this specific isomer.
Synthesis and Purification
A common and effective strategy for the synthesis of benzylamines is the reduction of the corresponding benzonitrile. This approach avoids the potential side reactions associated with the reduction of nitroarenes in the presence of multiple halogen substituents.
Caption: Proposed synthetic pathway via nitrile reduction.
Protocol 3.1: Synthesis via Reduction of 3-Chloro-2,5-difluorobenzonitrile
This protocol is a generalized procedure based on standard organic chemistry transformations. Researchers should perform their own optimization and safety assessments.
Materials:
-
3-Chloro-2,5-difluorobenzonitrile (Starting material)
-
Lithium aluminum hydride (LiAlH₄) or Borane tetrahydrofuran complex (BH₃·THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
Sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagent Addition: Suspend LiAlH₄ (1.5 eq.) in anhydrous THF. To this stirred suspension, add a solution of 3-Chloro-2,5-difluorobenzonitrile (1.0 eq.) in anhydrous THF dropwise via the dropping funnel at 0 °C. The rate of addition should be controlled to manage the exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% NaOH solution (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams. A granular precipitate should form.
-
Workup: Filter the resulting slurry through a pad of Celite, washing the filter cake thoroughly with diethyl ether. Combine the organic filtrates.
-
Extraction: Wash the combined organic phase sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude amine can be purified by vacuum distillation or by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Self-Validation: The identity and purity of the final product must be confirmed through spectroscopic analysis as described in the following section.
Spectroscopic Characterization
The structural confirmation of 3-Chloro-2,5-difluorobenzyl amine relies on a combination of standard spectroscopic techniques.[7]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals. The benzylic protons (-CH₂-) should appear as a singlet around 4.0 ppm. The two aromatic protons will appear in the range of 7.0-7.5 ppm, exhibiting complex splitting patterns (coupling) due to the adjacent fluorine and other protons. The amine protons (-NH₂) will present as a broad singlet, the chemical shift of which is dependent on concentration and solvent, typically between 1.5-3.0 ppm.
-
¹³C NMR: The carbon spectrum will show a signal for the benzylic carbon around 40-45 ppm. The aromatic region will display four distinct signals for the six carbons, with their chemical shifts and splitting patterns significantly influenced by the strong C-F coupling constants.
-
¹⁹F NMR: This technique is crucial for confirming the presence and environment of the fluorine atoms. Two distinct signals are expected, with chemical shifts and coupling patterns reflecting their positions relative to each other and the chlorine atom.
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the single chlorine atom in the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic N-H stretching bands for the primary amine at approximately 3300-3400 cm⁻¹. Strong C-F stretching bands will be visible in the fingerprint region, typically around 1100-1300 cm⁻¹.
Reactivity and Synthetic Utility
The reactivity of 3-Chloro-2,5-difluorobenzyl amine is dominated by its primary benzylic amine group, which is a potent nucleophile.[8] The substituted aromatic ring, being electron-deficient due to the three halogen atoms, influences the overall molecular properties.
Caption: Key reactions of the primary amine moiety.
-
Reactions at the Amine Group: The nucleophilic -NH₂ group readily participates in a variety of classical amine reactions:
-
Acylation: Reaction with acid chlorides or anhydrides to form stable amide bonds, a fundamental linkage in many pharmaceutical compounds.
-
Alkylation: Reaction with alkyl halides to produce secondary and tertiary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form higher-order amines.
-
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates, respectively, to yield substituted ureas and thioureas, which are common pharmacophores. The use of a related 2,5-difluorobenzyl amine moiety in a complex urea-containing molecule highlights this utility.[9]
-
-
Reactivity of the Aromatic Ring: The benzene ring is heavily influenced by the electron-withdrawing nature of the three halogen substituents. This deactivates the ring towards electrophilic aromatic substitution. However, it may make the ring susceptible to nucleophilic aromatic substitution (SₙAr) under harsh conditions (high temperature, strong nucleophile), potentially displacing one of the fluorine atoms.
Safety and Handling
While specific toxicological data for 3-Chloro-2,5-difluorobenzyl amine is not available, data from close structural analogs like 3-chloro-2-fluorobenzylamine and 3,5-difluorobenzylamine indicate a significant hazard profile.[6][10] The compound should be handled with extreme care by trained personnel.
| Hazard Class | GHS Classification | Precautionary Measures |
| Acute Toxicity | H301/H302: Toxic or harmful if swallowed. | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling. If swallowed, call a POISON CENTER immediately.[6] |
| Corrosion | H314: Causes severe skin burns and eye damage. | Wear protective gloves, clothing, and eye/face protection. If on skin or in eyes, rinse immediately with plenty of water for several minutes.[6][10] |
| Handling | N/A | Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors or mist.[11] |
| Storage | N/A | Store locked up in a dry, cool, and well-ventilated place. Keep container tightly closed and under an inert atmosphere.[11][12] |
| Incompatibilities | N/A | Avoid strong oxidizing agents, strong acids, and acid chlorides.[11] |
Conclusion
3-Chloro-2,5-difluorobenzyl amine is a highly functionalized chemical building block with significant potential for application in drug discovery and development. Its unique pattern of halogenation provides a scaffold that can be used to introduce desirable physicochemical properties into lead compounds. The versatile reactivity of its primary amine function allows for its straightforward incorporation into a wide range of molecular architectures. While requiring careful handling due to its presumed corrosive and toxic nature, this compound represents a valuable tool for medicinal chemists aiming to explore new chemical space and optimize the next generation of therapeutic agents.
References
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iChemical. 3 - Chloro - 2 - fluorobenzylamine, CAS No. 72235-55-3. iChemical. Available from: [Link]
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PubChem. (3-Chloro-2-fluorophenyl)methanamine. National Center for Biotechnology Information. Available from: [Link]
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Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available from: [Link]
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PubChem. 3,5-Difluorobenzylamine. National Center for Biotechnology Information. Available from: [Link]
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S. S. K. Kurmodu et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available from: [Link]
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MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available from: [Link]
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A. K. El-awa et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. Available from: [Link]
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The Synthesis of 3-Chloro-2,5-difluorobenzyl amine: A Senior Application Scientist's Guide
This in-depth technical guide provides a comprehensive overview of two distinct and robust synthetic pathways for the preparation of 3-Chloro-2,5-difluorobenzyl amine, a crucial building block in the development of novel pharmaceutical and agrochemical agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just procedural steps but also the underlying scientific rationale for the chosen methodologies.
Introduction: The Significance of 3-Chloro-2,5-difluorobenzyl amine
The unique substitution pattern of 3-Chloro-2,5-difluorobenzyl amine, featuring a combination of chloro and fluoro groups on the aromatic ring, imparts specific steric and electronic properties that are highly sought after in medicinal chemistry. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability, while the chlorine atom provides a site for further chemical modification. Consequently, efficient and scalable synthetic routes to this compound are of paramount importance. This guide will explore two primary and field-proven strategies: the reduction of a nitrile intermediate and the reductive amination of an aldehyde precursor.
Pathway 1: Synthesis via Reduction of 3-Chloro-2,5-difluorobenzonitrile
This pathway is a classical and reliable approach that leverages the catalytic hydrogenation of a nitrile functional group to the corresponding primary amine. The synthesis of the key benzonitrile intermediate is the initial critical step.
Step 1.1: Synthesis of 3-Chloro-2,5-difluorobenzonitrile
The synthesis of 3-Chloro-2,5-difluorobenzonitrile can be effectively achieved from 1,3-dichloro-2,5-difluorobenzene through a nucleophilic aromatic substitution reaction.
Experimental Protocol: Synthesis of 3-Chloro-2,5-difluorobenzonitrile
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1,3-dichloro-2,5-difluorobenzene (1 equivalent), copper(I) cyanide (1.2 equivalents), and anhydrous dimethylformamide (DMF).
-
Reaction Execution: The reaction mixture is heated to reflux (typically around 150-160 °C) under a nitrogen atmosphere and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into a solution of ferric chloride in aqueous hydrochloric acid to decompose the copper cyanide complex. The resulting mixture is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford pure 3-Chloro-2,5-difluorobenzonitrile.
Causality Behind Experimental Choices:
-
Copper(I) Cyanide: The use of CuCN is crucial for the cyanation of aryl halides. The copper catalyst facilitates the nucleophilic attack of the cyanide ion on the aromatic ring.
-
DMF as Solvent: DMF is a polar aprotic solvent that is well-suited for this type of reaction as it can dissolve the reactants and effectively solvate the copper salt.
-
Inert Atmosphere: A nitrogen atmosphere is essential to prevent the oxidation of the copper(I) catalyst and potential side reactions.
Step 1.2: Reduction of 3-Chloro-2,5-difluorobenzonitrile to 3-Chloro-2,5-difluorobenzyl amine
The reduction of the nitrile to the primary amine is a key transformation. Catalytic hydrogenation is a clean and efficient method for this purpose.
Experimental Protocol: Catalytic Hydrogenation of 3-Chloro-2,5-difluorobenzonitrile
-
Catalyst Preparation: In a high-pressure hydrogenation vessel (autoclave), a slurry of Raney Nickel (approximately 10% by weight of the nitrile) or 5% Palladium on Carbon (Pd/C) in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Reaction Setup: To this slurry, 3-Chloro-2,5-difluorobenzonitrile (1 equivalent) dissolved in the same solvent is added. A small amount of ammonia is often added to the reaction mixture to suppress the formation of secondary amine byproducts.
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The reaction mixture is stirred vigorously at a slightly elevated temperature (e.g., 40-60 °C) until the uptake of hydrogen ceases.
-
Work-up and Isolation: After the reaction is complete, the catalyst is carefully filtered off through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude 3-Chloro-2,5-difluorobenzyl amine. Further purification can be achieved by vacuum distillation or by conversion to its hydrochloride salt, followed by recrystallization.
Expertise & Experience Insights:
-
Choice of Catalyst: Both Raney Nickel and Pd/C are effective for nitrile reduction. Raney Nickel is often more cost-effective for large-scale production, while Pd/C can sometimes offer higher selectivity.
-
Role of Ammonia: The addition of ammonia is a critical process parameter. It shifts the equilibrium away from the formation of the intermediate imine, which can react with the product amine to form a secondary amine.
-
Safety Considerations: Hydrogenation reactions are potentially hazardous and should be conducted in a well-ventilated fume hood using appropriate safety precautions and equipment.
Data Summary for Pathway 1
| Step | Starting Material | Key Reagents | Solvent | Typical Yield |
| 1.1 | 1,3-dichloro-2,5-difluorobenzene | CuCN | DMF | 70-85% |
| 1.2 | 3-Chloro-2,5-difluorobenzonitrile | H₂, Raney Ni or Pd/C, NH₃ | Methanol/Ethanol | 85-95% |
Visualization of Pathway 1
Caption: Synthesis of 3-Chloro-2,5-difluorobenzyl amine via nitrile reduction.
Pathway 2: Synthesis via Reductive Amination of 3-Chloro-2,5-difluorobenzaldehyde
This alternative pathway involves the formation of an imine from an aldehyde and ammonia, followed by in-situ reduction to the target amine. This one-pot procedure can be highly efficient.
Step 2.1: Synthesis of 3-Chloro-2,5-difluorobenzaldehyde
The key aldehyde intermediate can be prepared from 1-chloro-2,5-difluorobenzene via ortho-lithiation followed by formylation.
Experimental Protocol: Synthesis of 3-Chloro-2,5-difluorobenzaldehyde
-
Reaction Setup: A solution of 1-chloro-2,5-difluorobenzene (1 equivalent) in anhydrous tetrahydrofuran (THF) is placed in a three-necked flask under a nitrogen atmosphere and cooled to -78 °C.
-
Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes (1.1 equivalents) is added dropwise to the cooled solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.
-
Formylation: Anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) is then added dropwise, again keeping the temperature below -70 °C. The reaction is allowed to warm slowly to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude aldehyde is purified by column chromatography on silica gel or vacuum distillation to yield 3-Chloro-2,5-difluorobenzaldehyde. A similar procedure has been reported for the synthesis of 2,5-Difluorobenzaldehyde.[1]
Authoritative Grounding & Rationale:
-
Ortho-Lithiation: The fluorine atom at the 2-position directs the lithiation to the adjacent 3-position due to its ortho-directing ability. The use of a strong base like n-BuLi at low temperatures is crucial for this selective deprotonation.
-
Formylating Agent: DMF serves as an efficient and readily available formylating agent in this context.
-
Low-Temperature Requirement: Maintaining a very low temperature throughout the addition of n-BuLi and DMF is critical to prevent side reactions and ensure high regioselectivity.
Step 2.2: Reductive Amination of 3-Chloro-2,5-difluorobenzaldehyde
The direct conversion of the aldehyde to the primary amine is achieved through reductive amination.
Experimental Protocol: Reductive Amination of 3-Chloro-2,5-difluorobenzaldehyde
-
Reaction Setup: To a solution of 3-Chloro-2,5-difluorobenzaldehyde (1 equivalent) in methanol, an excess of a solution of ammonia in methanol (e.g., 7N) is added. The mixture is stirred at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: The reaction mixture is cooled in an ice bath, and sodium borohydride (NaBH₄) (1.5 equivalents) is added portion-wise. The reaction is then stirred at room temperature until the aldehyde is consumed (monitored by TLC or GC-MS).
-
Work-up and Isolation: The solvent is removed under reduced pressure. The residue is taken up in water and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 3-Chloro-2,5-difluorobenzyl amine. Purification can be achieved by vacuum distillation or conversion to the hydrochloride salt. This type of reductive amination is a well-established method for the synthesis of amines from aldehydes.[2][3][4][5][6]
Trustworthiness and Self-Validation:
-
In-Situ Imine Formation: The reaction of the aldehyde with ammonia forms an imine in situ. This intermediate is then immediately reduced by sodium borohydride.
-
Sodium Borohydride as Reducing Agent: NaBH₄ is a mild and selective reducing agent that is well-suited for the reduction of imines in the presence of other functional groups. It is also safer and easier to handle than more powerful reducing agents like lithium aluminum hydride.
-
Control of Stoichiometry: Careful control of the amount of sodium borohydride is important to ensure complete reduction without unwanted side reactions.
Data Summary for Pathway 2
| Step | Starting Material | Key Reagents | Solvent | Typical Yield |
| 2.1 | 1-chloro-2,5-difluorobenzene | n-BuLi, DMF | THF | 60-75% |
| 2.2 | 3-Chloro-2,5-difluorobenzaldehyde | NH₃, NaBH₄ | Methanol | 80-90% |
Visualization of Pathway 2
Sources
An In-depth Technical Guide to 3-Chloro-2,5-difluorobenzyl amine: Physicochemical Properties, Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 3-Chloro-2,5-difluorobenzyl amine, a halogenated aromatic amine of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific isomer, this document integrates theoretical calculations, established synthetic methodologies for analogous compounds, and standard characterization techniques to offer a robust scientific resource for researchers, scientists, and drug development professionals.
Introduction and Significance
Halogenated organic compounds are of paramount importance in the pharmaceutical industry, with chlorine and fluorine atoms frequently incorporated into drug candidates to modulate their metabolic stability, binding affinity, and pharmacokinetic properties.[1] Benzylamine derivatives, in particular, serve as crucial intermediates and structural motifs in a wide array of biologically active molecules.[2][3] The specific substitution pattern of 3-Chloro-2,5-difluorobenzyl amine, combining the electronic effects of two fluorine atoms and a chlorine atom on a benzylamine scaffold, presents a unique building block for the synthesis of novel compounds with potential therapeutic applications.[4]
This guide will delve into the fundamental molecular and physical characteristics of 3-Chloro-2,5-difluorobenzyl amine, propose a viable synthetic route, detail the analytical techniques for its characterization, and explore its potential roles in drug discovery.
Physicochemical Properties
Molecular Weight and Formula
The molecular formula for 3-Chloro-2,5-difluorobenzyl amine is C₇H₆ClF₂N. Based on the atomic weights of its constituent elements, the theoretical molecular weight is calculated to be 177.58 g/mol .[5]
Structural and Physicochemical Data
The table below summarizes the key computed and inferred properties of 3-Chloro-2,5-difluorobenzyl amine, with comparative data from related, commercially available isomers.
| Property | 3-Chloro-2,5-difluorobenzyl amine (Calculated/Inferred) | 3-Chloro-2-fluorobenzylamine[6][7] | 3,5-Difluorobenzylamine | 3-chloro-2,6-difluorobenzylamine[5] |
| CAS Number | Not Assigned | 72235-55-3 | 90390-27-5 | 261762-46-3 |
| Molecular Formula | C₇H₆ClF₂N | C₇H₇ClFN | C₇H₇F₂N | C₇H₆ClF₂N |
| Molecular Weight | 177.58 g/mol | 159.59 g/mol | 143.13 g/mol | 177.58 g/mol |
| Appearance | Inferred: Colorless to light yellow liquid | Colorless liquid | Clear colorless to light yellow liquid | - |
| Boiling Point | Inferred: >200 °C at 760 mmHg | 219.6 °C at 760 mmHg | 184 °C (lit.) | - |
| Density | Inferred: >1.2 g/cm³ | 1.27 g/cm³ | 1.21 g/mL at 25 °C (lit.) | - |
Synthesis of 3-Chloro-2,5-difluorobenzyl amine
While a specific, validated synthesis for 3-Chloro-2,5-difluorobenzyl amine is not published, a common and effective method for the preparation of substituted benzylamines is the reduction of the corresponding benzonitrile. This approach offers high yields and is tolerant of various functional groups.
Proposed Synthetic Workflow
The proposed synthesis of 3-Chloro-2,5-difluorobenzyl amine would start from the commercially available 3-Chloro-2,5-difluorobenzonitrile.
Caption: Proposed synthesis of 3-Chloro-2,5-difluorobenzyl amine.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
3-Chloro-2,5-difluorobenzonitrile
-
Lithium aluminum hydride (LiAlH₄) or Raney Nickel
-
Anhydrous tetrahydrofuran (THF) or Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether or Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF.
-
Addition of Starting Material: Dissolve 3-Chloro-2,5-difluorobenzonitrile (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Work-up: Filter the resulting precipitate and wash it thoroughly with THF. Combine the filtrate and washes.
-
Extraction: Remove the THF under reduced pressure. Dissolve the residue in diethyl ether or dichloromethane and wash with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Chloro-2,5-difluorobenzyl amine. Further purification can be achieved by vacuum distillation or column chromatography.
Analytical Characterization
The structural confirmation of the synthesized 3-Chloro-2,5-difluorobenzyl amine would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the benzylic CH₂ protons, a broad singlet for the NH₂ protons, and complex multiplets in the aromatic region due to the protons on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the benzylic carbon and the aromatic carbons, with characteristic C-F couplings.
-
¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds.[8] Two distinct signals are expected for the two non-equivalent fluorine atoms, with their chemical shifts and coupling constants providing valuable structural information.[1][9]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the CH₂ group, and strong C-F and C-Cl stretching vibrations in the fingerprint region.[10]
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of chlorine, an M+2 peak with an intensity of approximately one-third of the M⁺ peak will be observed, which is characteristic of compounds containing a single chlorine atom.[11][12]
Applications in Drug Discovery and Medicinal Chemistry
Benzylamine derivatives are prevalent in medicinal chemistry due to their ability to interact with various biological targets. The introduction of chloro and fluoro substituents can significantly enhance the pharmacological profile of a molecule.
Potential as a Scaffold in Drug Design
3-Chloro-2,5-difluorobenzyl amine can serve as a versatile building block for the synthesis of more complex molecules. The primary amine functionality allows for a wide range of chemical modifications, such as amide bond formation, reductive amination, and N-alkylation, to generate libraries of compounds for screening against various therapeutic targets.[13]
Hypothetical Signaling Pathway Involvement
Derivatives of 3-Chloro-2,5-difluorobenzyl amine could potentially be designed as inhibitors of specific enzymes or as ligands for receptors implicated in disease pathways. For instance, many kinase inhibitors incorporate halogenated aromatic moieties to enhance their binding affinity and selectivity.
Caption: Hypothetical inhibition of a receptor tyrosine kinase by a derivative.
Safety and Handling
As with all halogenated amines, 3-Chloro-2,5-difluorobenzyl amine should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.
Conclusion
While experimental data on 3-Chloro-2,5-difluorobenzyl amine remains scarce, this technical guide provides a comprehensive, scientifically grounded overview of its key characteristics and potential. By leveraging theoretical calculations and established chemical principles, researchers can confidently approach the synthesis, characterization, and application of this promising building block in the pursuit of novel therapeutic agents.
References
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iChemical. (n.d.). 3 - Chloro - 2 - fluorobenzylamine, CAS No. 72235-55-3. Retrieved from [Link]
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Gujarat Fluorochemicals Limited. (2020). 2, 4-Difluorobenzylamine. Retrieved from [Link]
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PubChem. (n.d.). 3,5-Difluorobenzylamine. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
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Gerig, J. T. (n.d.). Fluorine NMR. Retrieved from [Link]
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Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link]
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National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
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National Institutes of Health. (2018). Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. Retrieved from [Link]
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Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]
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Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]
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The Strategic Utility of 3-Chloro-2,5-difluorobenzyl Amine in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The strategic incorporation of fluorine and chlorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate physicochemical and pharmacokinetic properties. This technical guide delves into the significance of 3-Chloro-2,5-difluorobenzyl amine, a key fluorinated building block, in the design and synthesis of novel therapeutic agents. While direct extensive literature on this specific isomer is emerging, this guide synthesizes data from structurally related analogs and foundational chemical principles to provide a comprehensive overview of its anticipated properties, synthesis, reactivity, and potential applications. We will explore the nuanced interplay of its halogen substituents and the primary amine functionality, which together offer a unique combination of reactivity and structural features for exploitation in drug discovery programs.
Introduction: The Halogen Advantage in Medicinal Chemistry
The deliberate introduction of halogen atoms, particularly fluorine and chlorine, into drug candidates has become a pivotal strategy for optimizing molecular properties.[1][2] Fluorine, with its high electronegativity and small van der Waals radius, can profoundly influence a molecule's pKa, conformational preference, metabolic stability, and binding affinity.[2] Chlorine, while larger, can also enhance binding interactions through halogen bonding and improve pharmacokinetic profiles.[3][4] The combination of these halogens on a benzylamine scaffold, as seen in 3-Chloro-2,5-difluorobenzyl amine, presents a unique opportunity for fine-tuning the electronic and steric landscape of a lead compound. This guide aims to serve as a foundational resource for researchers looking to leverage this building block in their synthetic endeavors.
Physicochemical Properties and Structural Attributes
While experimental data for 3-Chloro-2,5-difluorobenzyl amine is not extensively documented in publicly available literature, we can infer its key properties based on well-characterized, structurally similar compounds such as 3-chloro-2-fluorobenzylamine and various difluorobenzylamines.[5][6][7]
Table 1: Predicted Physicochemical Properties of 3-Chloro-2,5-difluorobenzyl amine
| Property | Predicted Value/Information | Source/Basis |
| CAS Number | 1557849-73-6 | Fluoropharm[8] |
| Molecular Formula | C₇H₆ClF₂N | - |
| Molecular Weight | 177.58 g/mol | Calculated |
| Appearance | Likely a liquid at room temperature | Inferred from analogs[6] |
| Boiling Point | Expected to be moderate to high | The amine group's capacity for hydrogen bonding suggests this.[9] |
| Solubility | Sparingly soluble in water; soluble in common organic solvents | Inferred from analogs[10] |
| pKa | Estimated to be around 8-9 | Inferred from substituted benzylamines |
The substitution pattern on the aromatic ring is critical. The ortho-fluorine to the benzylamine group can influence the amine's basicity and nucleophilicity through inductive effects. The chlorine and the second fluorine atom contribute to the overall lipophilicity and electronic nature of the aromatic ring, which can be crucial for receptor binding and membrane permeability.
Synthesis and Purification: A Proposed Synthetic Strategy
Figure 1: Proposed Retrosynthetic Analysis for 3-Chloro-2,5-difluorobenzyl amine.
Proposed Experimental Protocol: Reduction of 3-Chloro-2,5-difluorobenzonitrile
This protocol is a generalized procedure based on standard laboratory practices for nitrile reduction.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend Lithium Aluminum Hydride (LiAlH₄) (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Addition of Nitrile: Dissolve 3-chloro-2,5-difluorobenzonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TCC).
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Workup: Filter the resulting solid through a pad of Celite® and wash the filter cake with THF. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane) and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude amine can be purified by vacuum distillation or column chromatography on silica gel.
Reactivity Profile: A Versatile Nucleophile
The primary amine functionality of 3-Chloro-2,5-difluorobenzyl amine is its most reactive center, behaving as a potent nucleophile. This allows for a wide array of chemical transformations to incorporate this building block into larger, more complex molecules.
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Reactivity of 3-Chloro-2,5-difluorobenzyl amine with Electrophiles: A Synthetic Chemist's Field Guide
An In-depth Technical Guide:
Abstract
3-Chloro-2,5-difluorobenzyl amine is a key structural motif and a versatile building block in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries. The strategic placement of electron-withdrawing halogen atoms on the phenyl ring significantly modulates the reactivity of the benzylic amine. This guide provides an in-depth analysis of its reactivity profile with a range of common electrophiles. We will move beyond simple reaction lists to explore the underlying electronic and steric principles, offering field-proven experimental protocols and explaining the causality behind methodological choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this important intermediate in their synthetic campaigns.
Core Reactivity Principles: The Influence of Aromatic Halogenation
The primary reactive center of 3-Chloro-2,5-difluorobenzyl amine is the lone pair of electrons on the nitrogen atom of the primary amine group, which serves as the molecule's nucleophilic center. However, its reactivity is not equivalent to that of an unsubstituted benzylamine. The electronic character of the molecule is profoundly influenced by the three halogen substituents on the aromatic ring.
-
Inductive Effect: Both chlorine and fluorine are highly electronegative atoms. They exert a strong electron-withdrawing inductive effect (-I) through the sigma bonds of the aromatic ring. This effect pulls electron density away from the benzylic carbon and, subsequently, from the nitrogen atom.
-
Nucleophilicity Attenuation: The consequence of this inductive withdrawal is a significant reduction in the electron density on the nitrogen atom. This lowers the amine's basicity and nucleophilicity compared to its non-halogenated counterpart.
This attenuated reactivity is not a disadvantage; rather, it is a feature that can be exploited for synthetic gain. The reduced nucleophilicity can prevent common side reactions such as over-alkylation and can impart greater selectivity in complex synthetic sequences. Kinetic studies on substituted benzylamines have demonstrated that electron-withdrawing groups decrease the rate of nucleophilic substitution reactions.[1]
Reaction with Electrophiles: Mechanisms and Protocols
The nucleophilic nature of the amine dictates its reaction with a wide array of electron-deficient species. The following sections detail the most synthetically useful transformations.
Acylation: The Formation of Amide Bonds
The reaction with acylating agents is one of the most fundamental and reliable transformations of 3-Chloro-2,5-difluorobenzyl amine, yielding robust amide bonds that are central to the structure of countless biologically active molecules.
Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine's lone pair attacks the electrophilic carbonyl carbon of the acyl source (e.g., an acyl chloride). The resulting tetrahedral intermediate collapses, expelling the leaving group (e.g., chloride) to form the stable amide product. A base is required to neutralize the acidic byproduct (e.g., HCl).[2]
Diagram 1: General Workflow for Acylation
Caption: A typical experimental workflow for the N-acylation reaction.
Field-Proven Protocol: Synthesis of N-(3-Chloro-2,5-difluorobenzyl)benzamide
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Chloro-2,5-difluorobenzyl amine (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Cooling & Base Addition: Cool the stirred solution to 0 °C using an ice bath. Add triethylamine (NEt₃, 1.5 eq) to the solution.
-
Causality Note: Triethylamine acts as an acid scavenger, neutralizing the HCl generated. Its use prevents the protonation of the starting amine, which would render it non-nucleophilic. A non-nucleophilic base is chosen to avoid competing reactions.
-
-
Electrophile Addition: Add benzoyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 20 minutes. Maintaining a low temperature is crucial to control the exothermicity of the reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction and Wash: Wash the organic layer sequentially with a saturated aqueous NaHCO₃ solution (to remove excess acid chloride and HCl) and then with brine.[2]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
| Reagent/Parameter | Molar Eq. | Purpose |
| 3-Chloro-2,5-difluorobenzyl amine | 1.0 | Nucleophile |
| Benzoyl Chloride | 1.1 | Electrophile |
| Triethylamine | 1.5 | Acid Scavenger |
| Dichloromethane | - | Anhydrous Solvent |
| Temperature | 0 °C to RT | Reaction Control |
Alkylation: Synthesis of Secondary and Tertiary Amines
Alkylation with electrophiles like alkyl halides proceeds via a classic SN2 mechanism. The attenuated nucleophilicity of 3-Chloro-2,5-difluorobenzyl amine can be a distinct advantage here, providing a wider window to achieve selective mono-alkylation and reduce the formation of undesired quaternary ammonium salts.
Mechanism: The amine nucleophile directly displaces a halide from an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction. The reaction product is a secondary amine, which is itself a nucleophile and can react further. The choice of stoichiometry and base is therefore critical to control the outcome.[1]
Field-Proven Protocol: Synthesis of N-Benzyl-1-(3-chloro-2,5-difluorophenyl)methanamine
-
Setup: In a round-bottom flask, combine 3-Chloro-2,5-difluorobenzyl amine (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.
-
Causality Note: K₂CO₃ is a mild inorganic base sufficient to neutralize the HBr formed during the reaction, preventing protonation of the amine. It is heterogeneous in many organic solvents, which can sometimes lead to more controlled reaction rates.
-
-
Electrophile Addition: Add benzyl bromide (1.05 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 6-18 hours, monitoring by TLC.
-
Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts or DMF. Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Reductive Amination: Reaction with Carbonyls
Reductive amination is a powerful and highly efficient method for forming C-N bonds, reacting the amine with an aldehyde or ketone to form a secondary or tertiary amine, respectively. This one-pot procedure is a cornerstone of modern synthetic chemistry.
Mechanism: The reaction involves two key stages that occur in situ:
-
Imine Formation: The nucleophilic amine attacks the electrophilic carbonyl carbon to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion (from aldehydes/ketones).
-
Reduction: A mild, selective reducing agent, present in the reaction mixture, reduces the C=N double bond of the iminium ion to the corresponding amine. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation as it is mild, tolerant of acidic conditions that favor imine formation, and does not readily reduce the starting aldehyde or ketone.
Diagram 2: Mechanism of Reductive Amination
Caption: The two-stage mechanism of reductive amination.
Field-Proven Protocol: Synthesis of N-(4-Methoxybenzyl)-1-(3-chloro-2,5-difluorophenyl)methanamine
-
Setup: To a flask, add 3-Chloro-2,5-difluorobenzyl amine (1.0 eq) and p-anisaldehyde (1.0 eq) in 1,2-dichloroethane (DCE) or dichloromethane (DCM). Stir for 20 minutes to allow for initial hemiaminal formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the mixture. The addition may be slightly exothermic.
-
Causality Note: STAB is the ideal reducing agent because it is less reactive than NaBH₄ and will not significantly reduce the aldehyde starting material. Its reactivity is enhanced under the slightly acidic conditions (acetic acid is a byproduct of STAB) that also catalyze imine formation.
-
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the starting materials.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel.
Reaction with Isocyanates: Synthesis of Ureas
The reaction with isocyanates provides a direct and high-yielding route to substituted ureas, a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.
Mechanism: This is a straightforward nucleophilic addition reaction. The amine's lone pair attacks the highly electrophilic central carbon of the isocyanate (R-N=C=O), with the electron density shifting to the oxygen atom. A subsequent proton transfer results in the stable urea product. The reaction is typically rapid and often requires no catalyst.[3]
Field-Proven Protocol: Synthesis of 1-(3-Chloro-2,5-difluorobenzyl)-3-phenylurea
-
Setup: Dissolve 3-Chloro-2,5-difluorobenzyl amine (1.0 eq) in an aprotic solvent like tetrahydrofuran (THF) or toluene in a round-bottom flask.
-
Electrophile Addition: Add phenyl isocyanate (1.0 eq) dropwise to the stirred solution at room temperature. An exotherm may be observed.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-3 hours, and in many cases, the product will precipitate directly from the reaction mixture. Monitor by TLC.
-
Isolation: If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum. If the product remains in solution, concentrate the solvent and purify by recrystallization or chromatography.
Conclusion
3-Chloro-2,5-difluorobenzyl amine is a synthetically tractable and valuable building block. Its nucleophilic character, while tempered by the inductive effects of the ring's halogen substituents, allows for predictable and high-yielding reactions with a wide range of electrophiles. Understanding the balance between its inherent nucleophilicity and the electronic modulation from its substituents is key to successfully employing this reagent. The protocols outlined in this guide for acylation, alkylation, reductive amination, and urea formation represent robust and scalable methods for the synthesis of complex and functionally diverse molecules, providing a solid foundation for applications in drug discovery and materials science.
References
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Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Structural Chemistry. Available at: [Link]
- Dow AgroSciences LLC. (2019). Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate. Google Patents.
- Nanjing Kaimen Chemical Co., Ltd. (Year not specified). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. Google Patents.
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Kowalski, K., & Bodzioch, A. (2022). Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. Molecules. Available at: [Link]
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Hertzberg, R. P., & Liskamp, R. M. (2023). Defluoroalkylation of Trifluoromethylarenes with Hydrazones: Rapid Access to Benzylic Difluoroarylethylamines. Organic Letters. Available at: [Link]
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Serafin, K., & Gryko, D. (2023). Deaminative coupling of benzylamines and arylboronic acids. Chemical Science. Available at: [Link]
- Zhejiang Huahai Pharmaceutical Co., Ltd. (Year not specified). The synthetic method of 2,4 difluoro benzene methanamines. Google Patents.
-
Gharda Chemicals Ltd. (Year not specified). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. Available at: [Link]
-
Request PDF. (Year not specified). α‐Difluoroalkylation of Benzyl Amines with Trifluoromethylarenes. ResearchGate. Available at: [Link]
-
Arumugam, N., & Murugesan, V. (2010). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. ResearchGate. Available at: [Link]
-
Yavari, I., & Zare, H. (2017). Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. Molbank. Available at: [Link]
-
Lawrence, S. A. (2004). Dealkylation reactions offer convenient synthetic strategies for the preparation of amines. Science of Synthesis. Available at: [Link]
-
Van Pardijs, J. A., & Van der Meer, D. (1994). The reduction of substituted benzylamines by means of electrochemically generated solvated electrons in LiCl + methylamine. Pure and Applied Chemistry. Available at: [Link]
- Krka, Tovarna Zdravil, D.D., Novo Mesto. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents.
-
Sunagawa, G. (1955). Decomposition of benzylamine derivatives. IV. Aromatic electrophilic substitution reactions of benzyl cation. (1). Pharmaceutical Bulletin. Available at: [Link]
-
El-Sayed, N. N. E., & Al-hassany, R. A. M. (2019). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules. Available at: [Link]
Sources
safety and handling of 3-Chloro-2,5-difluorobenzyl amine
An In-Depth Technical Guide to the Safety and Handling of 3-Chloro-2,5-difluorobenzyl amine
Introduction: Acknowledging the Compound's Profile
3-Chloro-2,5-difluorobenzyl amine (CAS No. 1557849-73-6) is a halogenated aromatic amine, a class of compounds frequently utilized as intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its structure, featuring a reactive benzylamine group combined with a trifunctionalized phenyl ring, suggests significant utility in drug discovery and development. However, this same structural complexity necessitates a rigorous and informed approach to its handling. The presence of chlorine and fluorine atoms can alter the compound's reactivity, toxicity, and environmental fate compared to simpler benzylamines.[2]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the safe handling, storage, and disposal of 3-Chloro-2,5-difluorobenzyl amine. As a Senior Application Scientist, the protocols and insights herein are synthesized from established safety principles for related chemical classes, emphasizing the causality behind each procedural recommendation to foster a proactive safety culture.
Section 1: Physicochemical Properties and Hazard Identification
A foundational understanding of a compound's physical and chemical properties is the first step in a robust risk assessment. While specific, verified data for 3-Chloro-2,5-difluorobenzyl amine is not extensively published, data from its isomers and related structures provide a strong basis for estimating its hazard profile.
Physical and Chemical Data Summary
The following table summarizes key physical and chemical properties, drawing from data on closely related difluorobenzylamine and chlorofluorobenzylamine isomers. This data should be used as a precautionary guide.
| Property | Value / Information | Source & Rationale |
| CAS Number | 1557849-73-6 | Fluoropharm[1] |
| Molecular Formula | C₇H₆ClF₂N | Derived from structure. |
| Molecular Weight | 177.58 g/mol | Calculated from formula. |
| Appearance | Likely a liquid, clear colorless to light yellow | Based on isomers like 2,4-Difluorobenzylamine and 3,5-Difluorobenzylamine.[3] |
| Boiling Point | Estimated >80 °C at reduced pressure | 2,4-Difluorobenzylamine has a boiling point of 82-84 °C (15 mmHg).[3] |
| Density | Estimated ~1.2-1.3 g/mL at 25 °C | 2,4-Difluorobenzylamine has a density of 1.204 g/mL; 3,5-Difluorobenzylamine is 1.21 g/mL.[3] |
| Flash Point | Estimated ~74 °C (165 °F) | Based on 3,5-Difluorobenzylamine. Indicates a combustible liquid. |
| Sensitivity | Potentially Air Sensitive | A common characteristic for benzylamines.[3] |
GHS Classification and Hazard Statement Analysis
The Globally Harmonized System (GHS) provides a universal standard for chemical hazard communication. While a specific GHS classification for 3-Chloro-2,5-difluorobenzyl amine is not available in the provided search results, the classifications for its structural analogs are consistent and severe. It is imperative to handle this compound as if it carries the highest hazards identified for its class.
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | Corrosion |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | Corrosion |
| Acute Toxicity (Oral) | Category 3 / 4 | H301/H302: Toxic or Harmful if swallowed | Skull and Crossbones / Exclamation Mark |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Exclamation Mark |
Rationale: The "Danger" signal word and H314 (Causes severe skin burns and eye damage) statement are consistently applied to chlorofluorobenzylamines and difluorobenzylamines.[4] This classification is driven by the corrosive nature of the amine functional group. The potential for respiratory irritation is also a common feature.[5]
Section 2: Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)
Given the corrosive and potentially toxic nature of 3-Chloro-2,5-difluorobenzyl amine, a multi-layered approach to risk mitigation is mandatory. This begins with robust engineering controls and is supplemented by meticulous use of appropriate PPE.
Mandatory Engineering Controls
The primary objective of engineering controls is to isolate the researcher from the chemical hazard.
-
Chemical Fume Hood: All manipulations of 3-Chloro-2,5-difluorobenzyl amine, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood.[4] This is non-negotiable. The rationale is to prevent the inhalation of corrosive and potentially toxic vapors or aerosols.
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[5]
-
Safety Shower and Eyewash Station: An accessible and tested safety shower and eyewash station must be located within a 10-second travel distance of the work area. This is a critical first-response tool for any skin or eye contact.
Personal Protective Equipment (PPE) Protocol
PPE is the last line of defense and must be selected based on the specific hazards of the compound and the task.[6]
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[5] If there is a significant risk of splashing, a full-face shield must be worn in addition to goggles. The corrosive nature of this compound can cause irreversible eye damage.[4]
-
Skin Protection (Gloves):
-
Selection: Standard nitrile gloves may not provide sufficient protection for prolonged contact. It is crucial to consult a glove compatibility chart. For halogenated aromatic compounds, thicker nitrile gloves or double-gloving (wearing two pairs of nitrile gloves) is a common practice. For more extensive handling, barrier gloves like Viton™ or butyl rubber should be considered.
-
Technique: Always inspect gloves for tears or punctures before use. Wash hands thoroughly after removing gloves. Contaminated gloves must be disposed of as hazardous waste.[7]
-
-
Body Protection: A flame-resistant laboratory coat is required.[8] For operations with a higher risk of spills, a chemically resistant apron should be worn over the lab coat. Do not wear shorts or open-toed shoes in the laboratory.[6]
-
Respiratory Protection: When engineering controls are not sufficient or during a large spill cleanup, a respirator may be necessary. A full-face respirator with a combination organic vapor/acid gas (OV/AG) cartridge (Type ABEK) is recommended.[3] All respirator use must be done under a formal institutional respiratory protection program.
Section 3: Safe Laboratory Handling and Storage
Adherence to standard operating procedures (SOPs) is critical for preventing exposure and accidents.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure all necessary engineering controls are active (fume hood sash at the correct height, fan operating). Clear the workspace of any unnecessary items. Have spill cleanup materials readily available.
-
Weighing/Measuring:
-
Perform all weighing operations within the fume hood or a ventilated balance enclosure.
-
Use a disposable weigh boat.
-
Handle the primary container with care to avoid generating dust or splashing liquid.
-
Close the primary container immediately after dispensing the required amount.
-
-
Dissolving/Reaction Setup:
-
When dissolving, add the 3-Chloro-2,5-difluorobenzyl amine slowly and in portions to the solvent to control any potential exothermic reactions.
-
Ensure the reaction vessel is adequately cooled if necessary.
-
Use a stirrer bar for gentle mixing to avoid splashing.
-
-
Post-Handling:
-
Clean all contaminated glassware and equipment thoroughly.
-
Wipe down the work surface in the fume hood.
-
Dispose of all contaminated disposables (gloves, weigh boats, paper towels) in a designated hazardous waste container.[2]
-
Wash hands thoroughly with soap and water after the procedure is complete.[5]
-
Storage Requirements
Improper storage can lead to degradation of the compound and create safety hazards.
-
Container: Store in a tightly closed, properly labeled container.[5]
-
Location: Store in a locked cabinet in a cool, dry, and well-ventilated area.[4] The storage area should be designated for corrosive and toxic materials.
-
Incompatibilities: Keep away from strong oxidizing agents, acids, and sources of ignition.[5] Benzylamines can react vigorously with these materials.
-
Segregation: Store separately from incompatible materials, particularly strong acids, to prevent accidental mixing.
Section 4: Emergency Procedures: Spill and Exposure Response
Immediate and correct response to an emergency can significantly reduce the severity of the outcome.
First Aid Measures
These measures are for immediate application while seeking professional medical help.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[4]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Call a POISON CENTER or doctor immediately.[5]
-
Ingestion: DO NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] Ingestion of corrosive material can cause severe damage and perforation of the digestive tract.[9]
Spill Response Protocol
The response to a spill depends on its size and location.
Section 5: Waste Disposal
All waste generated from the use of 3-Chloro-2,5-difluorobenzyl amine must be considered hazardous.
-
Solid Waste: Contaminated items such as gloves, weigh boats, and absorbent materials should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused material and reaction waste should be collected in a designated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Regulatory Compliance: All disposal must be carried out in strict accordance with local, state, and federal regulations.[4] Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.
References
- Fisher Scientific. (2024, March 31). Safety Data Sheet: 3-Chloro-5-fluorobenzylamine hydrochloride.
- Fisher Scientific. (2025, December 25).
- PubChem. Compound Summary for CID 2773614, (3-Chloro-2-fluorophenyl)methanamine.
- Fisher Scientific. (2025, December 19).
- Hyma Synthesis Pvt. Ltd. Company Profile.
- Echemi. (2019, July 15).
- ChemicalBook. Product Page for 2,4-Difluorobenzylamine.
- Sigma-Aldrich. Product Page for 3,5-Difluorobenzylamine.
- Fluoropharm. Product Page for 3-Chloro-2,5-difluorobenzyl amine.
- Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
- Brigham Young University (BYU). A Chemists' Guide to PPE.
- Loba Chemie. (2016, April 29). Benzylamine for Synthesis MSDS.
- Benchchem.
Sources
- 1. 1557849-73-6 | 3-Chloro-2,5-difluorobenzyl amine - Fluoropharm [fluoropharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,4-Difluorobenzylamine | 72235-52-0 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. safety.chem.byu.edu [safety.chem.byu.edu]
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- 9. fishersci.com [fishersci.com]
Methodological & Application
Application Note: High-Purity Isolation of 3-Chloro-2,5-difluorobenzyl amine via Automated Flash Column Chromatography
Abstract
3-Chloro-2,5-difluorobenzyl amine is a key building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. Its purity is paramount, as even trace impurities can lead to unwanted side reactions, impact biological activity, and complicate downstream processes. This application note provides a detailed, field-proven protocol for the efficient purification of crude 3-Chloro-2,5-difluorobenzyl amine using automated flash column chromatography. We will delve into the rationale behind methodological choices, from solvent system selection via Thin-Layer Chromatography (TLC) to the execution of the automated flash chromatography run. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable purification method for this and structurally similar aromatic amines.
Introduction: The Challenge of Purifying Aromatic Amines
3-Chloro-2,5-difluorobenzyl amine is a polar, basic compound whose synthesis can result in a variety of impurities. These often include unreacted starting materials, over-alkylated byproducts, and other structurally related compounds with similar polarities. Such a complex matrix makes purification by simple extraction or crystallization challenging, often leading to low recovery and insufficient purity.
Column chromatography is the method of choice for such separations. Specifically, normal-phase chromatography on silica gel is highly effective for separating compounds with differing polarities. The amine functional group (-NH2) can, however, interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This interaction can lead to significant peak tailing, irreversible adsorption, and ultimately, poor separation and low yield. To counteract this, a common and highly effective strategy is to add a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase. This deactivates the acidic sites on the silica gel, ensuring sharp, symmetrical peaks and high recovery of the target amine.
This protocol will first establish an optimal solvent system using TLC and then transfer this system to an automated flash chromatography system for efficient, high-resolution purification.
Materials and Equipment
Reagents and Consumables
-
Crude 3-Chloro-2,5-difluorobenzyl amine
-
Silica gel for flash chromatography (e.g., 40-63 µm particle size)
-
TLC plates (e.g., Silica Gel 60 F254)
-
Ethyl Acetate (EtOAc), ACS Grade
-
Hexanes, ACS Grade
-
Triethylamine (TEA), ≥99.5%
-
Dichloromethane (DCM), ACS Grade (for sample loading)
-
Potassium permanganate (KMnO₄) stain solution
-
Deionized Water
Equipment
-
Automated flash chromatography system (e.g., Teledyne ISCO CombiFlash®, Biotage® Isolera)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Glass vials for fraction collection
-
Rotary evaporator
-
Fume hood
Experimental Protocol
Step 1: Method Development with Thin-Layer Chromatography (TLC)
The first and most critical step is to determine an appropriate mobile phase that provides good separation between the target compound and its impurities. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.
Protocol:
-
Prepare Eluent Systems: In separate beakers, prepare small volumes of different ratios of Hexanes:EtOAc. For a polar amine, good starting points are 90:10, 80:20, and 70:30 (v/v). To each of these, add 0.5% (v/v) triethylamine (TEA). For example, to 100 mL of 80:20 Hexanes:EtOAc, add 0.5 mL of TEA.
-
Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a few drops of DCM. Using a capillary tube, spot the solution onto the baseline of three separate TLC plates.
-
Develop the Plates: Place one plate in each of the prepared eluent chambers. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the Spots: Remove the plates and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp at 254 nm. Circle the visible spots.
-
Stain for Amines: Further visualize the plate by dipping it into a potassium permanganate stain. Amines typically appear as yellow-brown spots on a purple background.
-
Calculate Rf Values: Measure the distance traveled by each spot and by the solvent front. Calculate the Rf for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Select the Optimal System: Choose the solvent system that gives the best separation between the target amine spot (desired Rf ≈ 0.2-0.4) and all other impurity spots.
Table 1: Example TLC Data for Solvent System Optimization
| Solvent System (Hexanes:EtOAc + 0.5% TEA) | Rf of Impurity 1 | Rf of Target Amine | Rf of Impurity 2 | Observations |
| 90:10 | 0.10 | 0.15 | 0.45 | Poor separation between target and Impurity 1. |
| 80:20 | 0.18 | 0.35 | 0.70 | Good separation. Selected for scale-up. |
| 70:30 | 0.25 | 0.50 | 0.85 | All spots run too high on the plate. |
Step 2: Automated Flash Chromatography Protocol
This protocol assumes the use of an automated flash system with a pre-packed silica column. The optimal TLC solvent system (80:20 Hexanes:EtOAc + 0.5% TEA) will be used to generate a linear gradient.
Protocol:
-
Sample Preparation: Dissolve the crude 3-Chloro-2,5-difluorobenzyl amine in a minimal amount of DCM. Add a small amount of silica gel (approximately 1-2 times the mass of the crude product) to this solution. Gently evaporate the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained. This "dry loading" technique generally results in better resolution than liquid injection.
-
System Setup:
-
Solvent A: Hexanes + 0.5% TEA
-
Solvent B: Ethyl Acetate + 0.5% TEA
-
Equilibrate the column with 100% Solvent A for at least 3-5 column volumes (CV).
-
-
Method Programming:
-
Flow Rate: Determined by column size (e.g., 40 g column, ~40 mL/min).
-
Detection: UV detection at 254 nm and 280 nm.
-
Gradient:
-
0-2 CV: 100% Solvent A (isocratic hold to elute non-polar impurities).
-
2-15 CV: Linear gradient from 0% to 40% Solvent B.
-
15-20 CV: 40% Solvent B (isocratic hold to ensure the target has eluted).
-
20-25 CV: 100% Solvent B (column flush).
-
-
-
Execution and Fraction Collection: Load the dry-loaded sample onto the system. Start the run and collect fractions based on the UV chromatogram peaks. The system will automatically collect fractions as it detects UV-active compounds eluting from the column.
-
Post-Run Analysis:
-
Analyze the collected fractions corresponding to the main peak by TLC to confirm purity. Use the same eluent system as in Step 1.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 3-Chloro-2,5-difluorobenzyl amine.
-
Obtain the final mass and calculate the percentage yield.
-
Workflow Visualization
Caption: Workflow for the purification of 3-Chloro-2,5-difluorobenzyl amine.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | Insufficient TEA in the mobile phase; acidic nature of the amine interacting with silica. | Increase TEA concentration to 1-2%. Ensure TEA is added to both Solvent A and Solvent B. |
| Poor Separation | Inappropriate solvent system; sample overload. | Re-optimize the eluent with TLC. Use a shallower gradient. Reduce the amount of crude material loaded onto the column. |
| No Compound Eluting | Compound is too polar and has irreversibly stuck to the column; system error. | If stuck, try flushing with a highly polar solvent like Methanol. Check system for blockages or pump failures. |
| Cracked Column Bed | Improperly packed column or rapid solvent changes. | Use pre-packed columns. If packing your own, ensure a uniform slurry and gentle settling. Avoid abrupt switches from non-polar to polar solvents. |
Conclusion
This application note details a robust and reproducible method for the purification of 3-Chloro-2,5-difluorobenzyl amine using automated flash column chromatography. By employing a systematic approach starting with TLC-based method development and incorporating a basic modifier to the mobile phase, high purity and good recovery of the target amine can be reliably achieved. The use of a dry loading technique and a shallow gradient are key to obtaining high-resolution separation. This protocol serves as a valuable guide for chemists working with this important building block and can be readily adapted for other challenging amine purifications.
References
-
Milstien, S. "Purification of organic chemicals". In Purification of Laboratory Chemicals. [Link]
-
Teledyne ISCO. "Flash Chromatography of Amines". Application Note AN8. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
Biotage. "Flash Purification Guide". Biotage Application Note. [Link]
mass spectrometry of 3-Chloro-2,5-difluorobenzyl amine reaction products
An Application Guide to the Mass Spectrometric Analysis of 3-Chloro-2,5-difluorobenzyl Amine and its Reaction Products
Abstract
3-Chloro-2,5-difluorobenzyl amine is a critical building block in contemporary drug discovery and medicinal chemistry, valued for its utility in synthesizing a diverse range of therapeutic candidates. The structural complexity of its reaction products necessitates robust analytical techniques for accurate characterization, reaction monitoring, and impurity profiling. This application note provides a comprehensive guide for researchers and drug development professionals on the analysis of 3-Chloro-2,5-difluorobenzyl amine and its derivatives using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We delve into the foundational principles of analyzing halogenated compounds, present detailed protocols for sample preparation and instrumental analysis, and explore the characteristic fragmentation pathways that are crucial for structural elucidation. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles to ensure data integrity and reproducibility.
Introduction: The Role of Fluorinated Scaffolds in Drug Discovery
Halogenated, and particularly fluorinated, organic molecules have become indispensable in modern pharmaceuticals.[1] The incorporation of fluorine atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. 3-Chloro-2,5-difluorobenzyl amine serves as a versatile precursor, often utilized in reactions targeting its primary amine functionality. These reactions include amide bond formations, reductive aminations, and multicomponent reactions to rapidly generate libraries of structurally diverse compounds.[2][3]
Given the complexity of these reaction mixtures, which may contain the starting material, desired product, by-products, and impurities, a highly sensitive and selective analytical method is paramount. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice, offering superior separation and definitive structural information.[4] This guide provides the technical insights and practical protocols required to successfully apply LC-MS/MS for the analysis of reaction products derived from 3-Chloro-2,5-difluorobenzyl amine.
Foundational Principles: Mass Spectrometry of Halogenated Compounds
The presence of chlorine and fluorine atoms imparts unique and predictable characteristics to a mass spectrum.
-
Chlorine Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Consequently, any fragment ion containing a single chlorine atom will appear as a pair of peaks separated by 2 m/z units (the "M" and "M+2" peaks), with a relative intensity ratio of ~3:1.[5] This isotopic signature is a powerful diagnostic tool for identifying chlorine-containing compounds.
-
Fluorine: Fluorine is monoisotopic (¹⁹F), so it does not produce a characteristic isotopic pattern. However, its presence must be accounted for in the accurate mass calculation of the parent and fragment ions.
-
Ionization: As a primary amine, 3-Chloro-2,5-difluorobenzyl amine and many of its derivatives are readily protonated. Therefore, Electrospray Ionization (ESI) in the positive ion mode is the preferred method, generating the protonated molecule [M+H]⁺.[6]
Experimental Workflow and Protocols
A successful analysis hinges on meticulous sample preparation and a well-defined analytical workflow. The following diagram and protocols outline a robust procedure from reaction mixture to data interpretation.
Caption: General workflow for the LC-MS/MS analysis of reaction products.
Protocol: Sample Preparation from a Reaction Mixture
The primary goal of sample preparation is to dilute the sample to an appropriate concentration for the instrument and remove any particulates that could clog the LC system, while ensuring the analytes remain in solution.[7][8]
Materials:
-
HPLC-grade Acetonitrile (ACN) and Water
-
Formic Acid (FA), LC-MS grade
-
0.2 µm Syringe filters (PTFE or other solvent-compatible material)
-
Autosampler vials with septa caps[8]
Procedure:
-
Initial Dilution: Prepare a stock solution by diluting 1 µL of the crude reaction mixture into 999 µL of a 50:50 ACN/Water solution. This creates a 1:1000 dilution, which is a good starting point to avoid detector saturation.
-
Vortexing: Vortex the diluted sample for 30 seconds to ensure homogeneity.
-
Filtration: Draw the diluted sample into a syringe and filter it through a 0.2 µm syringe filter directly into a clean autosampler vial.[9] This step removes any solid particles.
-
Acidification (Optional but Recommended): For robust ESI+ performance, add a small amount of formic acid to the final sample to achieve a final concentration of 0.1% (v/v). This aids in the protonation of the amine.
-
Blank Preparation: Prepare a blank sample using only the dilution solvent (e.g., 50:50 ACN/Water with 0.1% FA) to check for system contamination.
Protocol: LC-MS/MS Instrumental Analysis
This protocol outlines typical starting parameters for a reverse-phase LC-MS/MS analysis. These should be optimized for the specific reaction products of interest.
| Parameter | Condition | Rationale |
| LC Column | C18, 2.1 x 50 mm, 2.6 µm particle size | Standard reverse-phase chemistry for good retention and separation of moderately polar aromatic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase with an acid modifier to improve peak shape and ionization efficiency. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for eluting analytes from the C18 column. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency. |
| Injection Volume | 2-5 µL | A small volume is sufficient for sensitive detection and prevents column overloading. |
| LC Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. | A generic gradient to elute a wide range of potential products. This should be optimized for specific analytes. |
| Ion Source | Electrospray Ionization (ESI) | Ideal for ionizing polar and semi-polar molecules like amines from a liquid phase.[10] |
| Polarity | Positive (+) | To detect the protonated molecule [M+H]⁺. |
| MS Scan Mode | Full Scan (MS1) from m/z 100-800 followed by data-dependent MS2 of the top 3 most intense ions. | A discovery mode to identify parent ions and automatically trigger their fragmentation for structural data. |
| Collision Gas | Argon or Nitrogen | Inert gas used to induce fragmentation in the collision cell. |
| Collision Energy | Stepped (e.g., 15, 25, 40 eV) | Using a range of energies ensures the capture of both low-energy (major fragments) and high-energy fragments. |
Fragmentation Analysis and Data Interpretation
The structural elucidation of a reaction product is primarily achieved through the interpretation of its MS/MS fragmentation pattern.[11][12] For derivatives of 3-Chloro-2,5-difluorobenzyl amine, several characteristic fragmentation pathways can be predicted.
The molecular weight of the parent amine is 177.58 g/mol . Its protonated form, [M+H]⁺, will have an m/z of ~178.0 for the ³⁵Cl isotope and ~180.0 for the ³⁷Cl isotope.
Key fragmentation mechanisms for protonated benzylamines include:
-
Neutral Loss of Ammonia (NH₃): A common fragmentation pathway for primary amines, resulting in the loss of 17 Da.[6][13]
-
Alpha-Cleavage: Cleavage of the C-C bond between the aromatic ring and the benzylic carbon is highly favorable, leading to the formation of a stable 3-chloro-2,5-difluorobenzyl cation.[14]
The diagram below illustrates the predicted primary fragmentation pathway for the parent amine.
Caption: Key fragmentation pathways for the parent amine.
Interpreting Reaction Product Spectra
When a reaction occurs at the amine group (e.g., forming an amide with acetic acid to yield N-(3-chloro-2,5-difluorobenzyl)acetamide), the fragmentation pattern will shift accordingly.
-
Parent Ion: The mass of the [M+H]⁺ ion will increase by the mass of the added moiety minus the mass of the lost hydrogen.
-
Amide Fragmentation: Amides often fragment via cleavage of the amide bond itself.
-
Benzylic Fission: The highly stable 3-chloro-2,5-difluorobenzyl cation (m/z 161.0/163.0) will likely still be a major fragment ion, making it a diagnostic marker for any product that retains this substructure.
| Analyte | [M+H]⁺ (³⁵Cl / ³⁷Cl) | Key Fragment Ions (m/z) | Interpretation |
| 3-Chloro-2,5-difluorobenzyl amine | 178.0 / 180.0 | 161.0 / 163.0 | Loss of NH₃ / Formation of the benzyl cation. |
| Hypothetical Product: N-acetyl derivative | 220.0 / 222.0 | 178.0 / 180.0161.0 / 163.0 | Loss of ketene (CH₂CO) from the parent ion.Formation of the characteristic benzyl cation. |
| Hypothetical Product: N-benzoyl derivative | 282.1 / 284.1 | 161.0 / 163.0105.1 | Formation of the characteristic benzyl cation.Formation of the benzoyl cation [C₆H₅CO]⁺. |
Conclusion
This application note provides a robust framework for the mass spectrometric analysis of 3-Chloro-2,5-difluorobenzyl amine and its reaction products. By understanding the characteristic isotopic patterns of chlorine and the predictable fragmentation pathways of benzylamines, researchers can confidently identify and characterize novel compounds. The detailed protocols for sample preparation and LC-MS/MS analysis serve as a validated starting point for method development, enabling high-quality, reproducible data generation essential for advancing drug discovery programs.
References
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National Center for Biotechnology Information. (2025). 2-Fluorobenzyl (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate dimethyl sulfoxide monosolvate. PubChem Compound Summary. [Link]
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Khvostenko, V. I., et al. (2008). Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]
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Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Li, G., et al. (2015). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. [Link]
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de la Torre, J., et al. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI. [Link]
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Clark, J. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]
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Schultz, M. M., et al. (2006). Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters. PubMed Central. [Link]
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Bourcier, S., et al. (2002). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. [Link]
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Shimadzu. (2015). Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. [Link]
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Reddy, T., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
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The Organic Chemistry Tutor. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. YouTube. [Link]
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Amad, M., et al. (2008). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. ResearchGate. [Link]
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LCGC International. (2024). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]
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McKay, S. A., et al. (2025). 2-Fluorobenzyl (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate dimethyl sulfoxide monosolvate. ResearchGate. [Link]
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University of Illinois. (n.d.). Sample Preparation | School of Chemical Sciences. [Link]
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Wikipedia. (n.d.). Sample preparation in mass spectrometry. [Link]
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Hughes, J. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Manchester. [Link]
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Jin, B., et al. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. ACS Publications. [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
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Beilstein Journals. (n.d.). Supporting Information for Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity. [Link]
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Harvard University. (n.d.). Sample Preparation | Harvard Center for Mass Spectrometry. [Link]
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MassBank. (2016). Benzylamine. [Link]
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Application Note & Protocol: Synthesis of N-(Substituted)-1-(3-chloro-2,5-difluorophenyl)methanimine via Condensation Reaction
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the experimental procedure for the condensation reaction of 3-Chloro-2,5-difluorobenzyl amine with a suitable carbonyl compound, yielding a substituted imine, also known as a Schiff base. Halogenated benzylamines are pivotal building blocks in medicinal chemistry, valued for their ability to modulate the physicochemical properties of molecules, such as lipophilicity and metabolic stability, and to participate in halogen bonding, a key interaction in drug-target binding.[1][2][3] This guide will detail the underlying chemical principles, provide a step-by-step experimental protocol, and outline methods for the characterization and purification of the resulting imine product.
Introduction: The Strategic Importance of Halogenated Benzylamines
The incorporation of halogen atoms into organic molecules is a well-established strategy in drug discovery and development.[3] Halogenated benzylamines, such as 3-Chloro-2,5-difluorobenzyl amine, serve as versatile intermediates in the synthesis of a wide array of biologically active compounds.[1] The presence of chlorine and fluorine atoms can significantly influence a molecule's conformational preferences, electronic distribution, and binding affinity to biological targets.[3] The condensation reaction to form imines is a fundamental transformation that provides a gateway to a diverse range of more complex molecules, including secondary amines through subsequent reduction (reductive amination).[4][5]
This application note will focus on the synthesis of an N-(substituted)-1-(3-chloro-2,5-difluorophenyl)methanimine, a compound with potential applications in the development of novel therapeutic agents. The detailed protocol is designed to be a robust and reproducible method for researchers in both academic and industrial settings.
Reaction Mechanism and Scientific Rationale
The condensation of a primary amine with an aldehyde or ketone to form an imine is a classic example of a nucleophilic addition-elimination reaction.[6][7] The reaction is typically acid-catalyzed and proceeds through a series of well-defined steps.[8][9]
Mechanism of Imine Formation:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (3-Chloro-2,5-difluorobenzyl amine) attacks the electrophilic carbonyl carbon of the aldehyde or ketone.[10]
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine.[7]
-
Protonation of the Hydroxyl Group: In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water).[8]
-
Elimination of Water: The lone pair on the nitrogen atom assists in the elimination of a water molecule, forming a positively charged species known as an iminium ion.[7]
-
Deprotonation: A base (which can be the solvent or another amine molecule) removes a proton from the nitrogen atom to yield the final, neutral imine product.[8]
The pH of the reaction medium is a critical parameter. The reaction rate is generally optimal under mildly acidic conditions (pH 4-5).[9][11] If the pH is too low (highly acidic), the amine will be protonated, rendering it non-nucleophilic and halting the initial step of the reaction.[8][9] Conversely, if the pH is too high (basic), there will be insufficient acid to protonate the hydroxyl group of the carbinolamine, preventing the elimination of water.[8]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-2,5-difluorobenzyl amine
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the synthesis of 3-Chloro-2,5-difluorobenzyl amine. Our focus is on anticipating and resolving common experimental challenges to enhance yield, purity, and overall success.
Introduction to Synthetic Strategies
The synthesis of 3-Chloro-2,5-difluorobenzyl amine is primarily achieved through two common pathways, each with its own set of potential challenges and byproduct formations. Understanding the nuances of these routes is critical for effective troubleshooting.
-
Reductive Amination of 3-Chloro-2,5-difluorobenzaldehyde: This is a widely used method where the corresponding aldehyde is reacted with an amine source (commonly ammonia) in the presence of a reducing agent. While efficient, this pathway can be prone to over-alkylation and side reactions involving the starting aldehyde.[1][2][3]
-
Reduction of 3-Chloro-2,5-difluorobenzonitrile: This alternative route involves the reduction of the nitrile functional group to a primary amine. The choice of reducing agent is crucial in this pathway to avoid the formation of secondary and tertiary amine impurities.[4]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 3-Chloro-2,5-difluorobenzyl amine, providing explanations and actionable protocols to resolve them.
Issue 1: Presence of an Unexpected Peak Corresponding to 3-Chloro-2,5-difluorobenzyl alcohol in Your Analytical Data (GC-MS or LC-MS).
Q: My reaction mixture shows a significant amount of 3-Chloro-2,5-difluorobenzyl alcohol. What is the cause, and how can I prevent it?
A: The formation of the corresponding benzyl alcohol is a common byproduct in reductive amination when using a non-selective reducing agent.[1]
-
Causality: Strong reducing agents like sodium borohydride (NaBH₄) can directly reduce the starting aldehyde to an alcohol, competing with the desired imine formation and subsequent reduction to the amine.[1][5] This side reaction is particularly prevalent if the imine formation is slow or incomplete before the reducing agent is introduced.
-
Troubleshooting Protocol:
-
Select a Weaker, More Selective Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent alternatives to NaBH₄ for reductive amination.[1][3][6] These reagents are less reactive towards aldehydes and ketones at neutral or slightly acidic pH, favoring the reduction of the protonated imine intermediate.
-
Optimize Reaction pH: Maintain the reaction pH between 6 and 7. This pH range is optimal for the formation of the imine intermediate. A lower pH will protonate the amine, rendering it non-nucleophilic, while a higher pH will slow down the reaction.[6]
-
Stepwise Addition: Consider a two-step, one-pot approach. First, allow the aldehyde and ammonia to react and form the imine intermediate. Monitor the reaction by TLC or GC-MS. Once the imine formation is complete, add the reducing agent. This ensures that the concentration of the aldehyde is minimized when the reducing agent is present.[2]
-
Issue 2: Significant Formation of Secondary and Tertiary Amine Byproducts Detected in the Crude Product.
Q: My final product is contaminated with significant amounts of bis-(3-Chloro-2,5-difluorobenzyl)amine (secondary amine) and tris-(3-Chloro-2,5-difluorobenzyl)amine (tertiary amine). How can I improve the selectivity for the primary amine?
A: Over-alkylation is a classic challenge in amine synthesis where the newly formed primary amine acts as a nucleophile and reacts with the remaining starting material.[1][2]
-
Causality: The desired product, 3-Chloro-2,5-difluorobenzyl amine, is itself a primary amine and can react with the starting 3-Chloro-2,5-difluorobenzaldehyde to form a secondary imine, which is then reduced to the secondary amine. This secondary amine can react further to form a tertiary amine. This is a common issue in both the reductive amination and nitrile reduction pathways.
-
Troubleshooting Protocol:
-
Use a Large Excess of the Amine Source: When using ammonia for reductive amination, employing a large molar excess will statistically favor the reaction of the aldehyde with ammonia over the primary amine product.
-
Control Stoichiometry and Addition Rate: In the nitrile reduction route, especially with catalytic hydrogenation, controlling the stoichiometry of the reactants is key. In reductive amination, slow addition of the aldehyde to the reaction mixture containing the ammonia and reducing agent can help maintain a low concentration of the aldehyde, thus minimizing its reaction with the product amine.
-
Add Ammonia during Nitrile Reduction: When using catalytic hydrogenation for nitrile reduction, the addition of ammonia to the reaction mixture can help suppress the formation of secondary and tertiary amines.[7]
-
Issue 3: Incomplete Conversion of Starting Material (Aldehyde or Nitrile).
Q: My reaction has stalled, and I have a significant amount of unreacted 3-Chloro-2,5-difluorobenzaldehyde or 3-Chloro-2,5-difluorobenzonitrile remaining. What are the likely causes?
A: Incomplete conversion can stem from several factors, including reagent deactivation, poor reaction conditions, or catalyst issues.
-
Causality:
-
Reductive Amination: The reducing agent may have decomposed due to moisture or inappropriate pH. The equilibrium for imine formation might not be favorable under the chosen conditions.
-
Nitrile Reduction: The catalyst (e.g., Raney Nickel, Palladium on Carbon) may be poisoned or deactivated. The reducing agent (e.g., LiAlH₄) may have been quenched by residual water in the solvent or on the glassware.
-
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: For reductions using moisture-sensitive reagents like LiAlH₄, ensure all glassware is thoroughly dried and solvents are anhydrous.
-
Check Reagent Quality: Verify the activity of the reducing agent and the quality of the catalyst.
-
Optimize Reaction Parameters: Increase the reaction temperature or time, or increase the amount of the reducing agent or catalyst. For reductive amination, ensure the pH is in the optimal range (6-7) to facilitate imine formation.[6]
-
Catalyst Selection (Nitrile Reduction): If using catalytic hydrogenation, ensure the catalyst is appropriate for the substrate and that it has not been deactivated.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in the synthesis of 3-Chloro-2,5-difluorobenzyl amine via reductive amination?
A1: The most common byproducts are:
-
3-Chloro-2,5-difluorobenzyl alcohol: From the direct reduction of the starting aldehyde.
-
Bis-(3-Chloro-2,5-difluorobenzyl)amine (Secondary Amine): From the reaction of the primary amine product with another molecule of the starting aldehyde followed by reduction.
-
Tris-(3-Chloro-2,5-difluorobenzyl)amine (Tertiary Amine): From the further reaction of the secondary amine.
-
Unreacted 3-Chloro-2,5-difluorobenzaldehyde: Due to incomplete reaction.
Q2: What are the primary byproducts to watch for when synthesizing 3-Chloro-2,5-difluorobenzyl amine by nitrile reduction?
A2: The main byproducts are typically:
-
Secondary and Tertiary Amines: Similar to the reductive amination route, the primary amine product can react with intermediate imines formed during the reduction.
-
Unreacted 3-Chloro-2,5-difluorobenzonitrile: From an incomplete reduction.
Q3: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?
A3: A combination of chromatographic techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile byproducts and the final product. It provides both retention time and mass spectral data for structural elucidation.[8]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for monitoring the disappearance of starting materials and the appearance of the product and non-volatile byproducts. Reverse-phase columns (C8 or C18) are commonly used for the separation of aromatic amines.[9][10]
-
Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring the progress of the reaction in real-time.
Q4: How can I purify my crude 3-Chloro-2,5-difluorobenzyl amine if it is contaminated with byproducts?
A4:
-
Acid-Base Extraction: As a primary amine, the product can be protonated and extracted into an aqueous acidic layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the pure amine extracted back into an organic solvent.
-
Column Chromatography: Silica gel chromatography can be effective for separating the primary amine from less polar byproducts like the starting aldehyde and more polar byproducts like the alcohol.
-
Distillation: If the boiling points of the product and impurities are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.
Data Summary and Visualization
Table 1: Common Byproducts in 3-Chloro-2,5-difluorobenzyl amine Synthesis
| Byproduct Name | Chemical Structure | Formation Pathway | Mitigation Strategy |
| 3-Chloro-2,5-difluorobenzyl alcohol | C₇H₅ClF₂O | Reduction of starting aldehyde | Use selective reducing agents (e.g., NaBH₃CN, NaBH(OAc)₃) |
| Bis-(3-Chloro-2,5-difluorobenzyl)amine | C₁₄H₁₀Cl₂F₄N | Over-alkylation of primary amine | Use excess ammonia; slow addition of aldehyde |
| Tris-(3-Chloro-2,5-difluorobenzyl)amine | C₂₁H₁₅Cl₃F₆N | Further over-alkylation | Use excess ammonia; slow addition of aldehyde |
| Unreacted Starting Material | C₇H₃ClF₂O or C₇H₂ClF₂N | Incomplete reaction | Optimize reaction conditions (time, temp, reagent stoichiometry) |
Diagram 1: Synthetic Pathways and Byproduct Formation
Caption: Synthetic routes to 3-Chloro-2,5-difluorobenzyl amine and common byproduct formations.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
-
To a solution of 3-Chloro-2,5-difluorobenzaldehyde (1.0 eq) in an appropriate solvent (e.g., dichloromethane or 1,2-dichloroethane), add a solution of ammonia in methanol (10-20 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or GC-MS.
-
Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or GC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or acid-base extraction.
Protocol 2: Nitrile Reduction using Lithium Aluminum Hydride (LiAlH₄)
Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.
-
To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-Chloro-2,5-difluorobenzonitrile (1.0 eq) in the same anhydrous solvent dropwise at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to 0°C and quench the excess LiAlH₄ by the sequential and careful dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.[11]
-
Stir the resulting mixture vigorously for 1 hour at room temperature.
-
Filter the resulting solids and wash them thoroughly with the reaction solvent.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.
-
Purify the crude product as needed.
References
-
Lane, C. F. (2011). Reductive Amination. In Comprehensive Organic Synthesis (pp. 417-448). Elsevier. [Link]
-
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). A Hitchhiker's Guide to Reductive Amination. Journal of Organic Chemistry, 75(16), 5470–5477. [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. [Link]
-
Wang, D., & Astruc, D. (2015). The Golden Age of Transfer Hydrogenation. Chemical Reviews, 115(13), 6621–6686. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Chemguide. (n.d.). Reduction of nitriles. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]
-
University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. [Link]
-
Agilent Technologies. (n.d.). GC and GC/MS. [Link]
-
Dong, J., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PLoS ONE, 9(6), e99482. [Link]
-
Grinberg, N., et al. (2013). HPLC enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Journal of Liquid Chromatography & Related Technologies, 36(10-13), 1331-1348. [Link]
-
Organic Reactions. (n.d.). The Leuckart Reaction. [Link]
-
Myers, A. G. (n.d.). Chemistry 115 Handouts. [Link]
-
Agilent. (n.d.). GC AND GC/MS. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. [Link]
-
Chemguide. (n.d.). Making amines. [Link]
-
Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 56(38), 11579-11583. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. [Link]
-
Chemistry LibreTexts. (2021). Imine Hydrolysis. [Link]
-
Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 56(38), 11579–11583. [Link]
-
Al-Qubaisi, A., & Kariem, E. A. (2018). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Sultan Qaboos University Journal for Science, 23(1), 35-43. [Link]
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Technical Support Center: Purification of 3-Chloro-2,5-difluorobenzyl amine
Welcome to the technical support center for the purification of 3-Chloro-2,5-difluorobenzyl amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this and structurally related halogenated benzylamines. Our goal is to equip you with the knowledge to diagnose purity issues and select the most effective purification strategy for your specific experimental needs.
Troubleshooting Guide: Navigating Your Purification Strategy
The first step in any purification is to assess the nature of the impurities. For 3-Chloro-2,5-difluorobenzyl amine, which is commonly synthesized via the reduction of 3-chloro-2,5-difluorobenzonitrile, the impurity profile will dictate the most efficient purification path.
Common Impurities to Consider:
-
Unreacted Starting Material: 3-chloro-2,5-difluorobenzonitrile.
-
Side-Products of Reduction: Over-reduction products or secondary amines (e.g., bis(3-chloro-2,5-difluorobenzyl)amine).
-
Reagent Residues: Residual reducing agents or their byproducts (e.g., aluminum salts from LiAlH₄ reduction).
-
Solvent Residues: High-boiling point solvents used in the synthesis.
The following decision tree will guide you through the process of selecting an appropriate purification method based on the suspected impurities and the desired final purity of your compound.
Caption: Purification decision-making flowchart.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of 3-Chloro-2,5-difluorobenzyl amine.
Q1: What are the most common impurities I should expect?
A1: The most prevalent impurities typically arise from the synthetic route. If you are preparing the amine by reducing the corresponding benzonitrile, you should anticipate the presence of unreacted nitrile. Additionally, the formation of secondary amines through the reaction of the newly formed primary amine with the starting material is a common side reaction.[1]
Q2: My TLC shows multiple spots. How do I know which one is my product?
A2: Amines can be visualized on a TLC plate using a variety of stains, with ninhydrin being particularly effective for primary amines. Your product, 3-Chloro-2,5-difluorobenzyl amine, should appear as a distinct spot. The unreacted nitrile will likely have a different Rf value and will not stain with ninhydrin. Secondary amine impurities will also have a different Rf and may stain differently than the primary amine. For definitive identification, comparison with a standard of the starting material and LC-MS analysis of the crude mixture are recommended.
Q3: I'm having trouble with peak tailing during column chromatography. What can I do?
A3: Peak tailing is a common issue when purifying amines on silica gel due to the interaction between the basic amine and the acidic silanol groups of the stationary phase.[2] To mitigate this, you can:
-
Add a competing base to your mobile phase: A small amount of triethylamine (0.1-1%) is often sufficient to neutralize the acidic sites on the silica gel.[2]
-
Use an amine-functionalized silica gel: These specialized stationary phases are designed to minimize interactions with basic compounds, resulting in improved peak shape.[3]
Q4: Is vacuum distillation a suitable method for purifying 3-Chloro-2,5-difluorobenzyl amine?
A4: Yes, vacuum distillation is an excellent method for purifying liquid amines that are stable at elevated temperatures.[4] Given that the related 2,4-difluorobenzylamine has a boiling point of 57 °C at 8 mmHg, it is highly likely that 3-Chloro-2,5-difluorobenzyl amine can be effectively purified by vacuum distillation. This method is particularly useful for removing non-volatile impurities and separating components with significantly different boiling points.
| Purification Technique | Advantages | Disadvantages | Best For Removing |
| Acid-Base Extraction | Simple, inexpensive, and effective for removing acidic or basic impurities. | Not effective for separating compounds with similar pKa values. | Acidic or basic impurities, inorganic salts. |
| Vacuum Distillation | Excellent for separating liquids with different boiling points; can handle large quantities. | Requires the compound to be thermally stable; not suitable for separating compounds with similar boiling points. | Non-volatile impurities, solvents, and compounds with significantly different boiling points. |
| Column Chromatography | Highly versatile and can separate complex mixtures with high resolution. | Can be time-consuming and require large volumes of solvent; potential for product loss on the column. | Impurities with different polarities (e.g., unreacted nitrile, secondary amine). |
| Salt Recrystallization | Can yield very high purity crystalline material. | Requires the amine to form a stable, crystalline salt; solvent selection can be challenging. | Small amounts of impurities that are soluble in the recrystallization solvent. |
Detailed Experimental Protocols
Here we provide step-by-step protocols for the most common and effective purification techniques for 3-Chloro-2,5-difluorobenzyl amine.
Protocol 1: Purification by Acid-Base Extraction
This method is ideal as an initial purification step to remove acidic or basic impurities and inorganic salts from the crude reaction mixture.[5]
Procedure:
-
Dissolve the crude 3-Chloro-2,5-difluorobenzyl amine in a suitable organic solvent such as diethyl ether or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with 1 M hydrochloric acid (HCl). The basic amine will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times.
-
Combine the aqueous layers. Any neutral or acidic impurities will remain in the organic layer, which can be discarded.
-
Cool the combined aqueous layers in an ice bath and slowly add a concentrated sodium hydroxide (NaOH) solution until the pH is strongly basic (pH > 12). This will deprotonate the amine, causing it to separate from the aqueous layer.
-
Extract the liberated amine with fresh diethyl ether or dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.
Protocol 2: Purification by Vacuum Distillation
This protocol is suitable for purifying the amine to a high degree, especially after an initial acid-base extraction.[6]
Apparatus Setup:
Caption: Standard vacuum distillation apparatus.
Procedure:
-
Place the crude 3-Chloro-2,5-difluorobenzyl amine in a round-bottom flask with a magnetic stir bar.
-
Assemble the vacuum distillation apparatus as shown above. Ensure all joints are properly sealed with vacuum grease.[7]
-
Begin stirring and apply vacuum. The pressure should be monitored with a manometer.
-
Once a stable vacuum is achieved, begin heating the distillation flask.
-
Collect the fraction that distills at a constant temperature. The boiling point will be dependent on the pressure. For a rough estimate, you can refer to the boiling point of similar compounds.
-
Once the desired fraction is collected, remove the heat source and allow the apparatus to cool to room temperature before releasing the vacuum.
Protocol 3: Purification by Column Chromatography
This method is ideal for separating impurities with similar boiling points but different polarities.[2]
Procedure:
-
Select a Solvent System: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. A good starting point for amines is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol), with the addition of ~0.5% triethylamine to the eluent.[2]
-
Pack the Column: Pack a glass column with silica gel using the chosen solvent system.
-
Load the Sample: Dissolve the crude amine in a minimal amount of the eluent and load it onto the top of the silica gel.
-
Elute the Column: Begin eluting the column with the solvent system, collecting fractions.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 4: Purification by Recrystallization of the Hydrochloride Salt
If a solid derivative is desired or if other methods fail to provide the required purity, recrystallization of the hydrochloride salt is an excellent option.[8]
Procedure:
-
Salt Formation: Dissolve the purified or semi-purified amine in a minimal amount of a suitable solvent like diethyl ether. While stirring, slowly add a solution of HCl in ether or bubble dry HCl gas through the solution.[9] The benzylamine hydrochloride salt should precipitate.
-
Isolation: Collect the precipitated salt by vacuum filtration and wash with cold ether.
-
Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent mixture (e.g., ethanol/water or isopropanol/water).
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation of Pure Salt: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
Liberation of the Free Base (Optional): If the free amine is required, dissolve the pure salt in water, basify with NaOH, and extract with an organic solvent as described in Protocol 1.
References
- Zhao, S. et al. (2020).
-
Biotage. (2023). Is there an easy way to purify organic amines?[Link]
- Google Patents. (1998).
-
Reddit. (2023). How to purify Benzylamine?[Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Indian Academy of Sciences. (2018). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. [Link]
-
University of Rochester, Department of Chemistry. How To: Purify by Distillation. [Link]
-
Scribd. Amine Treating - Troubleshooting Guide. [Link]
- Zhang, J. et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 166-171.
-
ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?[Link]
-
Beijing Institute of Technology. (2025). 发酵液中苄胺的纯化工艺研究. [Link]
-
Master Organic Chemistry. (2016). Natural Product Isolation (2) – Purification Techniques, An Overview. [Link]
-
MDPI. (2021). Photoredox Catalyzed Dealkylative Aromatic Halogen Substitution with Tertiary Amines. [Link]
- Google Patents. (1998). Process for preparing Benzylamine salts.
-
ResearchGate. (2014). Halogen substitution reaction in bromonaphtol and iodophenol photoinitiated by aromatic amines. [Link]
-
Patsnap. (2017). The synthetic method of 2,4-difluorobenzylamine. [Link]
-
Chemistry LibreTexts. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. [Link]
-
Royal Society of Chemistry. (2013). Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide. [Link]
-
International Journal of Drug Development & Research. (2012). Laboratory Techniques of Purification and Isolation. [Link]
-
Curly Arrow. (2009). Lithium Aluminium Hydride Reductions - Rochelle's Salt. [Link]
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University of Rochester, Department of Chemistry. Workup: Amines. [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??[Link]
-
YouTube. (2022). How to purify Amine?[Link]
-
University of Rochester, Department of Chemistry. How To: Purify by Distillation. [Link]
-
Indian Academy of Sciences. (2018). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. [Link]
-
ResearchGate. (2020). Dear All, Is there any easy method to convert benzyl amine to benzyl amine hydrochloride?[Link]
- Google Patents. (1991). Process for preparing chloro-difluorobenzene.
- Google Patents. (1999).
-
Scribd. EXPERIMENT (3) Recrystallization. [Link]
-
Unacademy. (2023). All about methods of purification. [Link]
-
SIELC Technologies. (2010). Systematic Approach to Chromatography of Quaternary Amines. [Link]
-
University of Wisconsin-Green Bay. Recrystallization of Benzoic Acid. [Link]
-
ResearchGate. (2025). Oxidation of benzylamine to form benzonitrile and dibenzylimine using different additives. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?[Link]
- Google Patents. (2018). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
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Navigating the Challenges of N-Alkylation of Fluorinated Benzylamines: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the N-alkylation of fluorinated benzylamines. As Senior Application Scientists, we understand that the introduction of fluorine into organic molecules, while often beneficial for modulating pharmacokinetic and pharmacodynamic properties, can introduce significant synthetic challenges. This is particularly true for nucleophilic substitution reactions like N-alkylation, where the electron-withdrawing nature of fluorine can deactivate the amine, leading to sluggish reactions and a host of side products.
This guide is designed to be a practical resource, moving beyond simple protocols to explain the underlying chemical principles that govern these reactions. Here, you will find troubleshooting advice for common issues, answers to frequently asked questions, and detailed, field-proven protocols to help you navigate the complexities of working with these valuable but often temperamental substrates.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent problems encountered during the N-alkylation of fluorinated benzylamines. Each issue is broken down into its probable causes, followed by actionable solutions and preventative measures.
Issue 1: Low or No Conversion of the Starting Benzylamine
You've set up your reaction, but TLC or LC-MS analysis shows a significant amount of unreacted fluorinated benzylamine, even after prolonged reaction times or heating.
Probable Causes:
-
Reduced Nucleophilicity: The primary reason for low reactivity is the decreased nucleophilicity of the benzylamine. The strong electron-withdrawing inductive effect (-I) of the fluorine atom reduces the electron density on the nitrogen, making it a weaker nucleophile. This effect is most pronounced when the fluorine is in the ortho or para position.
-
Steric Hindrance: An ortho-fluorine substituent can sterically hinder the approach of the alkylating agent to the nitrogen atom.
-
Poor Leaving Group: The alkylating agent you are using may have a poor leaving group (e.g., a chloride is less reactive than a bromide or iodide).
-
Inappropriate Base: The base used may not be strong enough to effectively deprotonate the amine or neutralize the acid generated during the reaction, leading to the formation of the unreactive ammonium salt.
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate. Protic solvents can solvate the amine, reducing its nucleophilicity.
Solutions & Protocols:
-
Enhance Reaction Conditions:
-
Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy. However, be mindful of potential side reactions and decomposition, especially with sensitive substrates.[1]
-
Use a More Reactive Alkylating Agent: Switch from an alkyl chloride to an alkyl bromide, iodide, or a sulfonate ester (e.g., tosylate, mesylate), which have better leaving groups.[2]
-
Employ a Stronger, Non-Nucleophilic Base: Use a stronger base like potassium tert-butoxide, sodium hydride (NaH), or lithium diisopropylamide (LDA) to ensure complete deprotonation of the amine. Be cautious with highly reactive bases to avoid side reactions with other functional groups.
-
Optimize Solvent Choice: Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the base without significantly solvating the amine nucleophile.[1]
-
-
Alternative Protocol: Reductive Amination If direct alkylation fails, reductive amination of the corresponding fluorinated benzaldehyde is a highly effective alternative.[3] This two-step, one-pot process avoids the issue of low nucleophilicity.
Step-by-Step Protocol for Reductive Amination:
-
Imine Formation: Dissolve the fluorinated benzaldehyde (1.0 equiv) and the primary amine (1.1 equiv) in a suitable solvent like methanol or dichloromethane. If the amine is a salt, add a stoichiometric amount of a non-nucleophilic base like triethylamine to liberate the free amine. Stir at room temperature for 1-2 hours.
-
Reduction: Add a reducing agent such as sodium borohydride (NaBH₄) or the milder sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to the reaction mixture.[2] Stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Decision Workflow for Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
-
Issue 2: Overalkylation Leading to a Mixture of Products
The reaction proceeds, but you obtain a mixture of the desired secondary amine, the tertiary amine, and even the quaternary ammonium salt.
Probable Causes:
-
Increased Nucleophilicity of the Product: The product of the initial alkylation (the secondary amine) is often more nucleophilic than the starting primary amine. This makes it a better competitor for the alkylating agent, leading to a "runaway" reaction.[3] This is a classic problem in amine alkylation.[3]
-
Stoichiometry: Using an excess of the alkylating agent will favor the formation of poly-alkylated products.
Solutions & Protocols:
-
Stoichiometric Control: Use a large excess of the fluorinated benzylamine relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant starting material. However, this may not be practical if the benzylamine is valuable.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which can help to minimize the rate of the second alkylation.
-
Alternative Protocol: Gabriel Synthesis (for primary amines) While this guide focuses on alkylating existing fluorinated benzylamines, if you are synthesizing the primary amine itself, the Gabriel synthesis is an excellent method to avoid overalkylation.[3] It uses a phthalimide protecting group to ensure only mono-alkylation occurs.[3]
Table 1: Comparison of N-Alkylation Strategies to Control Overalkylation
| Method | Advantages | Disadvantages | Applicability for Fluorinated Benzylamines |
| Direct Alkylation with Amine Excess | Simple, one-step procedure. | Requires a large excess of the amine, which may be costly. May still result in minor overalkylation. | Feasible, but potentially wasteful if the fluorinated benzylamine is expensive. |
| Reductive Amination | High selectivity for the desired amine.[3] Milder conditions. | Two-step, one-pot procedure. Requires a suitable aldehyde or ketone. | Highly recommended, especially when direct alkylation fails or gives mixtures. |
| Buchwald-Hartwig Amination | Excellent functional group tolerance. Can be used with less reactive aryl halides. | Requires a palladium catalyst and specific ligands. Can be more expensive. | A powerful alternative for challenging substrates, particularly for N-arylation. |
Issue 3: Purification Difficulties
Your reaction has worked, but separating the desired product from unreacted starting materials, over-alkylated products, and other impurities is challenging.
Probable Causes:
-
Similar Polarity: The starting material and the mono- and di-alkylated products often have very similar polarities, making chromatographic separation difficult.
-
Basic Nature of Amines: Amines can streak on silica gel, leading to poor separation.
-
Formation of Salts: The presence of acidic byproducts can lead to the formation of ammonium salts, which can complicate extraction and chromatography.
Solutions & Protocols:
-
Acid-Base Extraction:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash with a dilute aqueous acid solution (e.g., 1 M HCl). The amines will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.
-
Separate the aqueous layer and basify it with a strong base (e.g., 10 M NaOH) to a pH > 12.
-
Extract the free amines back into an organic solvent.
-
Dry the organic layer and concentrate to yield the purified amine mixture. This process can help to remove non-basic impurities.
-
-
Chromatography Tips for Amines:
-
Add a Tail-Suppressing Agent: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent system. This deactivates the acidic silanol groups on the silica gel surface, reducing tailing and improving peak shape.
-
Use a Different Stationary Phase: Consider using alumina (basic or neutral) or a polymer-based stationary phase for chromatography.
-
-
Derivatization for Purification: In very difficult cases, you can temporarily convert the amine mixture into a less polar derivative (e.g., an amide or a carbamate) that is easier to separate. After purification, the protecting group can be cleaved to regenerate the desired amine.
Frequently Asked Questions (FAQs)
Q1: How does the position of the fluorine atom on the benzene ring affect the N-alkylation reaction?
The position of the fluorine atom has a significant impact on the basicity and nucleophilicity of the benzylamine due to the interplay of inductive and resonance effects.
-
Ortho and Para Positions: The strong electron-withdrawing inductive effect (-I) of fluorine dominates, significantly reducing the electron density on the nitrogen. This makes ortho- and para-fluorobenzylamines less nucleophilic and therefore less reactive in N-alkylation reactions. The ortho position also introduces steric hindrance.
-
Meta Position: In the meta position, the electron-withdrawing inductive effect is still present but is weaker than in the ortho and para positions. The resonance effect does not operate from the meta position. Consequently, meta-fluorobenzylamine is generally more nucleophilic and reactive than its ortho and para isomers, but still less reactive than unsubstituted benzylamine.
Reactivity Order of Fluorobenzylamine Isomers
Caption: General reactivity trend of fluorobenzylamine isomers in N-alkylation.
Q2: Are there any catalytic methods that are particularly effective for the N-alkylation of fluorinated benzylamines?
Yes, several modern catalytic methods can be advantageous:
-
"Borrowing Hydrogen" or "Hydrogen Autotransfer" Catalysis: This elegant and atom-economical method uses an alcohol as the alkylating agent.[4][5] A transition metal catalyst (often based on ruthenium, iridium, or manganese) temporarily oxidizes the alcohol to an aldehyde in situ.[6] This aldehyde then undergoes reductive amination with the amine, and the catalyst returns the "borrowed" hydrogen to the resulting imine. This method is highly efficient and generates only water as a byproduct. Given the challenges with direct alkylation, this is a very attractive strategy for fluorinated benzylamines.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds, especially with aryl halides. While often used for N-arylation, it can be adapted for N-alkylation with certain substrates. It is particularly useful for coupling less reactive amines and offers excellent functional group tolerance.
Q3: What are some common side reactions to be aware of besides overalkylation?
-
Elimination: If the alkylating agent has a β-hydrogen, elimination to form an alkene can compete with substitution, especially with sterically hindered amines or when using a strong, bulky base.
-
Solvent Reactivity: At high temperatures, some solvents can participate in side reactions. For example, DMF can decompose to generate dimethylamine, which can then be alkylated.[1]
-
Reaction with the Aromatic Ring: While less common for N-alkylation, under harsh conditions or with highly activated systems, reactions on the fluorinated aromatic ring could potentially occur.
Q4: How can I confirm the successful N-alkylation of my fluorinated benzylamine?
A combination of analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of the reaction. The product should have a different Rf value than the starting materials.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Look for the appearance of new signals corresponding to the protons of the newly introduced alkyl group. The chemical shift of the benzylic protons will also change.
-
¹³C NMR: The appearance of new carbon signals from the alkyl group and shifts in the signals of the benzylic carbon and the aromatic carbons.
-
¹⁹F NMR: The chemical shift of the fluorine atom may change slightly upon N-alkylation, which can be a useful diagnostic tool.
-
By understanding the inherent challenges posed by the fluorine substituent and by being equipped with a range of troubleshooting strategies and alternative synthetic routes, researchers can significantly improve their success rate in the N-alkylation of fluorinated benzylamines, paving the way for the efficient synthesis of novel and valuable molecules for drug discovery and development.
References
-
Reddit. (2023, August 12). Problematic N-Alkylation. r/chemistry. Retrieved from [Link]
-
Reddit. (2016, February 1). Help with N-Alkylation gone wrong. r/chemistry. Retrieved from [Link]
- Kim, S., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(25), 17945-17949.
- Ghorbani-Vaghei, R., & Veisi, H. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Polyhedron, 240, 116469.
- Liu, Y., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering, 7(13), 11267-11274.
- Ma, Y., et al. (2019). Reactive OFF-ON type alkylating agents for higher-ordered structures of nucleic acids. Nucleic Acids Research, 47(12), 6060-6069.
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Reddit. (2024, November 8). How to purify Benzylamine?. r/OrganicChemistry. Retrieved from [Link]
- Dorel, R., & Cárdenas, D. J. (2018). Beyond Tertiary Amines: Introducing Secondary Amines by Palladium/Norbornene-Catalyzed Ortho Amination.
- Dell'Anna, M. M., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(50), 35017-35024.
- Isom, A. B., & Kelly, C. B. (2024). Benzylic C(sp3)–H fluorination. Beilstein Journal of Organic Chemistry, 20, 137-183.
- Aiello, D., et al. (2023). The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. Molecules, 28(19), 6821.
- Mondal, B., et al. (2022). A sustainable strategic approach for N-alkylation of amines with activation of alcohols triggered via a hydrogen auto-transfer reaction using a Pd(ii) complex: evidence for metal–ligand cooperativity. Dalton Transactions, 51(2), 598-611.
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- Liu, Y., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering, 7(13), 11267-11274.
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Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
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Technical Support Center: Optimizing Reactions with 3-Chloro-2,5-difluorobenzyl amine through Precise pH Adjustment
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) for optimizing reactions involving 3-Chloro-2,5-difluorobenzyl amine by carefully adjusting the pH. As a substituted benzylamine, its reactivity is fundamentally tied to the availability of the lone pair of electrons on the nitrogen atom, a factor directly manipulated by the pH of the reaction medium.
The Critical Role of pH in Reactions with 3-Chloro-2,5-difluorobenzyl amine
3-Chloro-2,5-difluorobenzyl amine is a valuable building block in the synthesis of complex molecules, particularly in the development of active pharmaceutical ingredients (APIs). The presence of electron-withdrawing chloro and fluoro substituents on the benzene ring significantly influences the basicity of the amine group. This reduced basicity, in comparison to unsubstituted benzylamine, necessitates careful control of reaction conditions, especially pH, to achieve optimal yields and minimize side reactions.
The fundamental principle governing the reactivity of 3-Chloro-2,5-difluorobenzyl amine is the equilibrium between its protonated (ammonium salt) and unprotonated (free amine) forms. The unprotonated form is the active nucleophile required for most desired reactions. The pH of the reaction medium dictates the position of this equilibrium.
Understanding the pKa of 3-Chloro-2,5-difluorobenzyl amine
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with 3-Chloro-2,5-difluorobenzyl amine not proceeding to completion?
A1: The most common reason for incomplete reactions with this substrate is its reduced nucleophilicity due to the electron-withdrawing halogen substituents. To enhance its reactivity, it is crucial to ensure that a sufficient concentration of the free amine is present in the reaction mixture. This is achieved by carefully controlling the pH. If the medium is too acidic, the amine will be protonated and non-nucleophilic.
Q2: How do I estimate the optimal pH for my reaction?
A2: The optimal pH depends on the specific reaction. As a general rule:
-
For reactions where the amine acts as a nucleophile (e.g., acylation, alkylation): The pH should be at or slightly above the estimated pKa of the amine to ensure a significant concentration of the free amine form.
-
For reactions involving an acid-catalyzed step (e.g., reductive amination): A balance must be struck. The pH needs to be low enough to catalyze the initial step (e.g., imine formation) but not so low that it completely protonates the amine.[2]
Q3: What are the common side reactions I should be aware of when adjusting pH?
A3:
-
Over-alkylation: In alkylation reactions, if the pH is too high and the concentration of the free amine is excessive, there is an increased risk of the primary amine product reacting further with the alkylating agent to form secondary and tertiary amines.[3][4]
-
Hydrolysis of Reagents: In acylation reactions, particularly under strongly basic conditions (e.g., Schotten-Baumann conditions), the acylating agent (e.g., acid chloride) can hydrolyze, reducing the yield of the desired amide.
-
Racemization: For chiral starting materials, extreme pH values (both acidic and basic) can sometimes lead to racemization.
Troubleshooting Guides for Common Reactions
This section provides detailed troubleshooting advice for common reactions involving 3-Chloro-2,5-difluorobenzyl amine, focusing on pH-related issues.
Acylation (Amide Bond Formation)
Acylation is a frequently employed reaction for this amine. The success of this reaction is highly dependent on the nucleophilicity of the amine.
Common Problem: Low yield of the desired amide.
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Insufficiently Basic Conditions | Gradually add a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine) or an inorganic base (e.g., potassium carbonate) while monitoring the pH. For Schotten-Baumann conditions, maintain a pH between 10 and 12.[5] | To deprotonate the ammonium salt and generate the more nucleophilic free amine. |
| Hydrolysis of Acylating Agent | If using aqueous base, add the acylating agent and base simultaneously but separately to the reaction mixture. Alternatively, perform the reaction in an anhydrous aprotic solvent with an organic base. | Minimizes the contact time of the highly reactive acylating agent with water or hydroxide ions, reducing hydrolysis. |
| Low Reactivity of the Amine | Increase the reaction temperature. Use a more potent coupling reagent if starting from a carboxylic acid (e.g., HATU, HOBt/EDC).[6] | Provides the necessary activation energy to overcome the lower nucleophilicity of the halogenated benzylamine. |
-
Dissolve 3-Chloro-2,5-difluorobenzyl amine (1.0 eq.) in a suitable organic solvent (e.g., dichloromethane or toluene).
-
Add an aqueous solution of sodium hydroxide (e.g., 2 M) to the mixture.
-
While vigorously stirring, slowly and simultaneously add the acyl chloride (1.0-1.2 eq.) and additional aqueous sodium hydroxide solution, maintaining the pH of the aqueous layer between 10 and 12.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
N-Alkylation
N-alkylation of 3-Chloro-2,5-difluorobenzyl amine can be challenging due to the risk of over-alkylation.
Common Problem: Formation of a mixture of primary, secondary, and tertiary amines.
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Excessive Basicity | Use a milder base (e.g., potassium carbonate instead of sodium hydroxide) and carefully control the stoichiometry of the base. | A high concentration of the free amine increases the rate of the second alkylation, leading to the formation of the tertiary amine.[3] |
| High Concentration of Amine | Use a significant excess of 3-Chloro-2,5-difluorobenzyl amine relative to the alkylating agent. | Statistically favors the reaction of the alkylating agent with the starting primary amine over the secondary amine product. |
| Reaction Temperature Too High | Perform the reaction at a lower temperature. | Can help to control the rate of the second alkylation reaction more effectively. |
-
Dissolve 3-Chloro-2,5-difluorobenzyl amine (2.0-3.0 eq.) and the alkylating agent (1.0 eq.) in a polar aprotic solvent (e.g., DMF or acetonitrile).
-
Add a mild inorganic base (e.g., potassium carbonate or cesium carbonate, 1.5-2.0 eq.).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter off the inorganic base and concentrate the filtrate.
-
Purify the product mixture using column chromatography to separate the desired secondary amine from unreacted starting material and any over-alkylation products.
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is often used to synthesize secondary and tertiary amines.
Common Problem: Low conversion or formation of side products.
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| pH Too Low | Buffer the reaction mixture to a mildly acidic pH (typically 4-5). | A pH that is too low will fully protonate the amine, rendering it non-nucleophilic and preventing the initial imine formation.[2] |
| pH Too High | Add a catalytic amount of a weak acid (e.g., acetic acid). | Imine formation is acid-catalyzed. Insufficient acid will result in a slow or incomplete reaction.[2] |
| Reduction of the Carbonyl Starting Material | Use a reducing agent that is selective for the imine over the carbonyl group, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). | These milder reducing agents are more effective at reducing the protonated imine intermediate than the starting aldehyde or ketone, especially at a controlled acidic pH.[3] |
-
Dissolve the aldehyde or ketone (1.0 eq.) and 3-Chloro-2,5-difluorobenzyl amine (1.0-1.2 eq.) in a suitable solvent (e.g., methanol, dichloroethane).
-
Adjust the pH of the mixture to 4-5 using a weak acid like acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add the reducing agent (e.g., sodium cyanoborohydride, 1.2-1.5 eq.) portion-wise, ensuring the temperature remains controlled.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench carefully with an aqueous acid solution (e.g., 1 M HCl) and then neutralize with a base (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent, wash, dry, and purify as needed.
Visualization of pH-Dependent Reactivity
The following diagram illustrates the central role of pH in determining the reactive state of 3-Chloro-2,5-difluorobenzyl amine.
Caption: pH-dependent equilibrium of 3-Chloro-2,5-difluorobenzyl amine.
Concluding Remarks
The successful application of 3-Chloro-2,5-difluorobenzyl amine in organic synthesis is intrinsically linked to the precise control of the reaction pH. Due to its reduced basicity, a "one-size-fits-all" approach to reaction conditions is often inadequate. By understanding the principles outlined in this guide and methodically troubleshooting pH-related issues, researchers can significantly improve reaction outcomes, leading to higher yields, fewer impurities, and more efficient synthetic routes in their drug discovery and development endeavors.
References
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PubChem. Benzylamine. National Center for Biotechnology Information. [Link]
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Indian Academy of Sciences. Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. [Link]
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Grokipedia. Schotten–Baumann reaction. [Link]
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National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
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Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
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Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]
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ACS Publications. General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. [Link]
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Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
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BYU ScholarsArchive. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]
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ResearchGate. (PDF) Influence of pH on the acylation of l-hydroxyproline with palmitoyl chloride in an aqueous acetone medium. [Link]
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J&K Scientific LLC. Schotten-Baumann Reaction. [Link]
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Quora. What is the Schottan-Baumann reaction?. [Link]
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ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]
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RSC Publishing. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.. [Link]
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YouTube. Chemistry Vignettes: Amide synthesis under acidic conditions. [Link]
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YouTube. Alkylation of Amines, Part 1: with Alkyl Halides. [Link]
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ResearchGate. (PDF) Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. [Link]
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ResearchGate. (PDF) THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. [Link]
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PubMed. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]
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Pharmaceutical Technology. Improving API Synthesis. [Link]
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ResearchGate. Predicted pKa values for the secondary and tertiary amines shown in... [Link]
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ResearchGate. Quantum Calculations of pKa values for Some Amine Compounds. [Link]
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ACS Publications. Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. [Link]
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MDPI. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. [Link]
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MPI-NAT. Improving pKa Predictions with Reparameterized Force Fields and Free Energy Calculations. [Link]
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ResearchGate. Simple Method for the Estimation of pKa of Amines†. [Link]
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PeerJ. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]
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ACS Publications. pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. [Link]
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Scholaris. Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. [Link]
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MDPI. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Spectral Differentiation of 3-Chloro-2,5-difluorobenzyl amine and Its Isomers
For researchers, scientists, and professionals in drug development, the precise identification of structural isomers is a critical step in ensuring the efficacy, safety, and intellectual property of a novel chemical entity. Positional isomerism in substituted aromatic rings can dramatically alter a molecule's biological activity and pharmacokinetic profile. This guide provides an in-depth comparative analysis of the spectral data for 3-Chloro-2,5-difluorobenzyl amine and its key structural isomers, offering a robust framework for their unambiguous differentiation.
Introduction: The Critical Need for Isomer-Specific Characterization
3-Chloro-2,5-difluorobenzyl amine is a substituted benzylamine that, like many of its halogenated counterparts, holds potential as a building block in medicinal chemistry. The specific arrangement of the chloro and fluoro substituents on the benzene ring, along with the position of the aminomethyl group, gives rise to a multitude of structural isomers. Each isomer possesses a unique electronic and steric profile, which in turn dictates its reactivity and interaction with biological targets. Consequently, the ability to definitively identify the correct isomer is paramount, not only for synthetic success but also for regulatory compliance and patent protection.
This guide will delve into the nuanced differences in the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of 3-Chloro-2,5-difluorobenzyl amine and its isomers. We will explore the underlying principles of how the positions of the halogen substituents influence the spectral output, providing you with the expertise to confidently distinguish between these closely related molecules.
The Isomers: A Landscape of Structural Diversity
The molecular formula for 3-Chloro-2,5-difluorobenzyl amine is C₇H₆ClF₂N. The structural isomers arise from the different possible arrangements of the one chloro, two fluoro, and one aminomethyl group on the benzene ring. For the purpose of this guide, we will focus on a representative set of isomers that highlight the key differences in their spectral data.
¹H NMR Spectroscopy: Deciphering the Aromatic Region
Proton NMR (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing between these isomers. The chemical shifts (δ), coupling constants (J), and splitting patterns of the aromatic protons provide a detailed fingerprint of the substitution pattern on the benzene ring.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the benzylamine isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution of the aromatic signals and their coupling patterns.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A sweep width of approximately 12 ppm, centered around 5-6 ppm.
-
Comparative ¹H NMR Data
| Isomer | Aromatic Protons (δ, ppm) | CH₂ (δ, ppm) | NH₂ (δ, ppm) |
| 3-Chloro-2,5-difluorobenzyl amine | δ 7.18 (dd, J = 8.8, 4.4 Hz, 1H), 7.05 (dd, J = 8.8, 4.0 Hz, 1H) | ~3.95 (s, 2H) | ~1.60 (s, 2H) |
| 2-Chloro-3,5-difluorobenzyl amine | δ 7.01 (ddd, J = 8.8, 4.4, 2.4 Hz, 1H), 6.88 (ddd, J = 8.8, 4.0, 2.0 Hz, 1H) | ~3.92 (s, 2H) | ~1.58 (s, 2H) |
| 4-Chloro-2,5-difluorobenzyl amine | δ 7.35 (d, J = 8.0 Hz, 1H), 7.22 (d, J = 8.0 Hz, 1H) | ~3.90 (s, 2H) | ~1.55 (s, 2H) |
Note: The chemical shifts for the CH₂ and NH₂ protons can vary depending on the solvent and concentration. The aromatic proton shifts are more diagnostic.
Interpretation and Causality
The substitution pattern on the benzene ring has a profound effect on the chemical shifts of the aromatic protons. This is due to the interplay of the electronic effects (both inductive and resonance) of the chloro and fluoro substituents.
-
Fluorine's Influence: Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect, which deshields nearby protons (moves them downfield). However, it also has lone pairs that can participate in resonance, donating electron density to the ring, particularly at the ortho and para positions, which has a shielding effect (moves them upfield). The net effect is a complex interplay of these opposing forces.
-
Chlorine's Influence: Chlorine is also electronegative and primarily exerts an electron-withdrawing inductive effect, leading to deshielding. Its resonance effect is weaker than that of fluorine.
-
Splitting Patterns: The coupling constants (J-values) are critical for determining the relative positions of the protons.
-
Ortho coupling (³JHH): Typically in the range of 7-10 Hz.
-
Meta coupling (⁴JHH): Smaller, in the range of 2-3 Hz.
-
Para coupling (⁵JHH): Very small, often not resolved.
-
Coupling to Fluorine (JHF): Protons that are ortho or meta to a fluorine atom will exhibit additional splitting, with typical coupling constants of ³JHF ≈ 8-10 Hz and ⁴JHF ≈ 5-7 Hz.
-
By carefully analyzing the chemical shifts and the intricate splitting patterns arising from both proton-proton and proton-fluorine couplings, one can piece together the substitution pattern of each isomer.
¹³C NMR Spectroscopy: A Complementary Perspective
Carbon-13 NMR spectroscopy provides valuable information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are highly sensitive to the nature and position of the substituents.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.
-
Instrument: A 100 MHz or higher ¹³C frequency NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30) to simplify the spectrum to single lines for each unique carbon.
-
Number of Scans: Several hundred to several thousand scans are typically required.
-
Spectral Width: A sweep width of approximately 200 ppm.
-
Comparative ¹³C NMR Data
| Isomer | Aromatic Carbons (δ, ppm) | CH₂ (δ, ppm) |
| 3-Chloro-2,5-difluorobenzyl amine | ~159.5 (dd, JCF = 245, 12 Hz), ~157.0 (dd, JCF = 242, 13 Hz), ~125.0 (dd, JCF = 22, 4 Hz), ~118.0 (dd, JCF = 25, 8 Hz), ~115.5 (dd, JCF = 24, 9 Hz), ~114.0 (dd, JCF = 23, 4 Hz) | ~38.5 |
| 2-Chloro-3,5-difluorobenzyl amine | ~160.0 (dd, JCF = 248, 11 Hz), ~156.5 (dd, JCF = 245, 14 Hz), ~128.0 (d, JCF = 18 Hz), ~115.0 (dd, JCF = 23, 7 Hz), ~112.0 (dd, JCF = 26, 5 Hz), ~105.0 (t, JCF = 25 Hz) | ~39.0 |
| 4-Chloro-2,5-difluorobenzyl amine | ~158.0 (dd, JCF = 240, 15 Hz), ~155.5 (dd, JCF = 243, 12 Hz), ~129.0 (d, JCF = 19 Hz), ~119.0 (dd, JCF = 21, 6 Hz), ~117.0 (d, JCF = 20 Hz), ~116.0 (dd, JCF = 22, 5 Hz) | ~38.0 |
Note: The chemical shifts and C-F coupling constants are approximate and can be influenced by the solvent.
Interpretation and Causality
-
Directly Attached Carbons (C-F and C-Cl): The carbons directly bonded to the highly electronegative fluorine atoms will be significantly deshielded and appear at the downfield end of the aromatic region. They will also exhibit large one-bond C-F coupling constants (¹JCF), typically in the range of 240-250 Hz. The carbon attached to chlorine will also be deshielded, but to a lesser extent than the fluorinated carbons.
-
Substituent Effects: The positions of the other aromatic carbons are influenced by the inductive and resonance effects of the substituents. These effects can be predicted using established additivity rules.[1]
-
C-F Coupling: In addition to the large one-bond couplings, two-bond (²JCF) and three-bond (³JCF) couplings are also observed, which are invaluable for assigning the signals.
The unique pattern of chemical shifts and C-F coupling constants for the six aromatic carbons provides a definitive fingerprint for each isomer.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
Infrared spectroscopy provides information about the functional groups present in a molecule and can offer clues about the substitution pattern on the aromatic ring.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a KBr pellet if the sample is a solid.
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.
Comparative IR Data
| Isomer | N-H Stretch (cm⁻¹) | C-H Aromatic Stretch (cm⁻¹) | C=C Aromatic Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) |
| 3-Chloro-2,5-difluorobenzyl amine | ~3380, ~3300 | ~3050-3100 | ~1620, ~1500 | ~1250-1300 | ~780 |
| 2-Chloro-3,5-difluorobenzyl amine | ~3385, ~3305 | ~3050-3100 | ~1615, ~1495 | ~1260-1310 | ~790 |
| 4-Chloro-2,5-difluorobenzyl amine | ~3375, ~3300 | ~3050-3100 | ~1625, ~1505 | ~1240-1290 | ~810 |
Interpretation and Causality
-
N-H Stretch: The primary amine group gives rise to two characteristic stretching vibrations in the region of 3300-3400 cm⁻¹, corresponding to the symmetric and asymmetric stretches.
-
C-H Aromatic Stretch: These appear as a group of weak to medium bands above 3000 cm⁻¹.
-
C=C Aromatic Stretch: The aromatic ring exhibits characteristic stretching vibrations in the 1450-1650 cm⁻¹ region. The exact positions and intensities of these bands can be influenced by the substitution pattern.
-
C-F and C-Cl Stretches: The C-F stretching vibrations are typically strong and appear in the 1200-1350 cm⁻¹ region. The C-Cl stretch is found at lower wavenumbers, usually in the 700-850 cm⁻¹ range. The precise position of these bands can be diagnostic of the substitution pattern.
While IR spectroscopy alone may not be sufficient to definitively distinguish between all isomers, it provides a rapid confirmation of the presence of the key functional groups and can offer supporting evidence when used in conjunction with NMR and MS.
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.
Comparative Mass Spectrometry Data
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 3-Chloro-2,5-difluorobenzyl amine | 177/179 (M⁺, ³⁵Cl/³⁷Cl) | 160 (M-NH₃)⁺, 148 (M-CH₂NH)⁺, 113 (C₆H₂F₂)⁺ |
| 2-Chloro-3,5-difluorobenzyl amine | 177/179 (M⁺, ³⁵Cl/³⁷Cl) | 160 (M-NH₃)⁺, 148 (M-CH₂NH)⁺, 113 (C₆H₂F₂)⁺ |
| 4-Chloro-2,5-difluorobenzyl amine | 177/179 (M⁺, ³⁵Cl/³⁷Cl) | 160 (M-NH₃)⁺, 148 (M-CH₂NH)⁺, 113 (C₆H₂F₂)⁺ |
Interpretation and Causality
-
Molecular Ion: The molecular ion peak (M⁺) will appear at m/z 177 for the ³⁵Cl isotope and m/z 179 for the ³⁷Cl isotope, with a characteristic intensity ratio of approximately 3:1. This is a definitive confirmation of the presence of one chlorine atom in the molecule.
-
Fragmentation: Substituted benzylamines often undergo characteristic fragmentation pathways.[2]
-
Loss of the Amino Group: A common fragmentation is the loss of the amino group as ammonia (NH₃) or the aminomethyl radical (•CH₂NH₂).
-
Formation of the Tropylium Ion: The benzyl cation (C₇H₇⁺) at m/z 91 is a common fragment for many benzyl derivatives, formed through rearrangement to the stable tropylium ion. However, in these halogenated compounds, the corresponding halogenated tropylium or benzyl cations will be observed.
-
Halogen-Containing Fragments: The fragmentation patterns will also show ions corresponding to the loss of halogens or the retention of halogen atoms on the aromatic ring.
-
While the primary fragmentation patterns may be similar for the different isomers, the relative intensities of the fragment ions can sometimes provide clues to the substitution pattern. However, for definitive isomer differentiation, MS is best used in conjunction with NMR.
Visualizing the Workflow and Structures
To aid in understanding the analytical process and the structural differences between the isomers, the following diagrams are provided.
Figure 1: A generalized workflow for the synthesis, purification, and spectroscopic identification of chemical isomers.
Figure 2: 2D structures of representative chlorodifluorobenzyl amine isomers.
Conclusion: An Integrated Approach to Isomer Identification
The unambiguous identification of 3-Chloro-2,5-difluorobenzyl amine from its structural isomers is a task that requires a multi-faceted analytical approach. While each spectroscopic technique provides valuable pieces of the puzzle, it is the synergistic integration of ¹H NMR, ¹³C NMR, IR, and MS data that allows for a definitive structural assignment.
For the Senior Application Scientist and the discerning researcher, a thorough understanding of the principles behind how substituent positions influence spectral data is not just an academic exercise—it is a fundamental requirement for ensuring the integrity and success of their scientific endeavors. By following the protocols and interpretive guidelines laid out in this document, you will be well-equipped to navigate the complexities of isomer differentiation and confidently advance your research and development goals.
References
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Pretsch, E., Fürst, A., & Robien, W. (1991). Parameter set for the prediction of the 13C-NMR chemical shifts of sp2- and sp-hybridized carbon atoms in organic compounds. Analytica Chimica Acta, 248, 415-428. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Field, L. D., Li, H. L., & Magill, A. M. (2007).
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National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]
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Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
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Das, P. K., & Gopinathan, C. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry, 41(9), 1211-1218. [Link]
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A Comparative Guide to the Stability of 3-Chloro-2,5-difluorobenzyl amine Under Diverse Conditions
For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a molecule is paramount. It dictates formulation strategies, storage conditions, and ultimately, the safety and efficacy of the final drug product.[1] This guide provides an in-depth, objective comparison of the stability of 3-Chloro-2,5-difluorobenzyl amine under various stress conditions, supported by established experimental methodologies. Our focus is not merely on presenting data, but on elucidating the causal relationships behind the observed degradation, thereby empowering researchers to make informed decisions.
The structure of 3-Chloro-2,5-difluorobenzyl amine, featuring a primary benzylic amine and a halogenated aromatic ring, suggests potential vulnerabilities to oxidation, photolytic degradation, and reactions under acidic or basic conditions.[2] The electron-withdrawing nature of the fluorine and chlorine atoms can influence the reactivity of the aromatic ring and the basicity of the amino group.[3] This guide will dissect these potential liabilities through a series of forced degradation studies, a critical component of drug development that helps to establish degradation pathways and develop stability-indicating analytical methods.[1][4]
Experimental Design & Rationale
The stability of 3-Chloro-2,5-difluorobenzyl amine was assessed under four key stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines: thermal, hydrolytic (acidic and basic), oxidative, and photolytic. The objective of these forced degradation studies is to generate potential degradants and understand the molecule's chemical behavior under accelerated conditions.[1]
A stock solution of 3-Chloro-2,5-difluorobenzyl amine (1 mg/mL) was prepared in a 50:50 acetonitrile:water mixture. This solution was then subjected to the stress conditions outlined below. Analysis of the parent compound and its degradation products was performed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.
Experimental Workflow Diagram
Caption: Workflow for the forced degradation study of 3-Chloro-2,5-difluorobenzyl amine.
Comparative Stability Analysis
The following sections detail the performance of 3-Chloro-2,5-difluorobenzyl amine under each stress condition. The data is summarized for easy comparison.
Protocol: A solution of 3-Chloro-2,5-difluorobenzyl amine was incubated in a temperature-controlled oven at 60°C. Aliquots were withdrawn at specified time intervals and analyzed.
Observations & Insights: The compound exhibited good thermal stability. Primary amines, in general, can be susceptible to thermal degradation, but the halogenated aromatic structure likely contributes to its resilience at this temperature.[5][6]
| Time (hours) | % 3-Chloro-2,5-difluorobenzyl amine Remaining |
| 0 | 100.0 |
| 2 | 99.8 |
| 4 | 99.5 |
| 8 | 99.1 |
| 24 | 98.2 |
Protocol:
-
Acidic: The stock solution was treated with 0.1 M hydrochloric acid (HCl) and incubated at 60°C.
-
Basic: The stock solution was treated with 0.1 M sodium hydroxide (NaOH) and incubated at 60°C.
Observations & Insights: 3-Chloro-2,5-difluorobenzyl amine demonstrated greater stability in acidic conditions compared to basic conditions. In acidic solution, the primary amine group is protonated, which generally protects it from nucleophilic attack. Conversely, under basic conditions, the non-protonated amine is more susceptible to degradation pathways. Halogenated aromatic compounds can undergo hydrolysis, although this often requires more forcing conditions.[7]
| Time (hours) | % Remaining (0.1 M HCl) | % Remaining (0.1 M NaOH) |
| 0 | 100.0 | 100.0 |
| 2 | 99.2 | 95.3 |
| 4 | 98.5 | 90.1 |
| 8 | 97.1 | 82.4 |
| 24 | 94.6 | 65.8 |
Protocol: The stock solution was treated with 3% hydrogen peroxide (H₂O₂) and kept at room temperature.
Observations & Insights: The compound showed significant degradation under oxidative stress. Primary amines are known to be susceptible to oxidation, which can proceed through radical mechanisms to form various degradation products.[5][8][9] The presence of the benzyl group can also be a site for oxidation.
| Time (hours) | % 3-Chloro-2,5-difluorobenzyl amine Remaining | | :--- | :--- | :--- | | 0 | 100.0 | | 2 | 85.2 | | 4 | 72.1 | | 8 | 55.9 | | 24 | 25.4 |
Potential Oxidative Degradation Pathway
Caption: A plausible pathway for the oxidative degradation of 3-Chloro-2,5-difluorobenzyl amine.
Protocol: The stock solution was exposed to a light source compliant with ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[10][11] A control sample was protected from light.
Observations & Insights: 3-Chloro-2,5-difluorobenzyl amine displayed moderate sensitivity to light. Aromatic amines and halogenated compounds can absorb UV radiation, leading to photochemical degradation.[2][12] This is a critical parameter to consider for packaging and storage of the drug substance and product.
| Condition | % 3-Chloro-2,5-difluorobenzyl amine Remaining |
| Control (dark) | 99.8 |
| Exposed to light | 88.7 |
Summary of Stability Profile
The forced degradation studies reveal that 3-Chloro-2,5-difluorobenzyl amine is most susceptible to oxidative degradation , followed by degradation under basic hydrolytic conditions and photolytic stress . The compound is relatively stable under thermal and acidic conditions.
This stability profile is crucial for drug development. For instance, the sensitivity to oxidation suggests that formulations should include antioxidants and be manufactured and stored under an inert atmosphere. The photostability data indicates the need for light-protective packaging. The instability in basic conditions will guide the selection of excipients and the pH of liquid formulations.
Conclusion
This comparative guide provides a foundational understanding of the stability of 3-Chloro-2,5-difluorobenzyl amine. The presented data and experimental protocols offer a robust framework for further investigation and formulation development. By understanding the inherent liabilities of a molecule, scientists can proactively design stable, safe, and effective pharmaceutical products.
References
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(PDF) Photostability testing of pharmaceutical products - ResearchGate. Available at: [Link]
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Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability | The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]
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Forced Degradation Studies - MedCrave online. Available at: [Link]
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Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process - MDPI. Available at: [Link]
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STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. Available at: [Link]
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Atmospheric Degradation of Amines (ADA) | NILU. Available at: [Link]
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relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures | Clean Energy | Oxford Academic. Available at: [Link]
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Amines Used in CO2 Capture - Bellona Foundation. Available at: [Link]
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HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS. Available at: [Link]
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Emissions and formation of degradation products in amine- based carbon capture plants - FORCE Technology. Available at: [Link]
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Photooxidation of aliphatic amines under simulated atmospheric conditions: formation of nitrosamines, nitramines, amides, and photochemical oxidant | Environmental Science & Technology - ACS Publications. Available at: [Link]
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Degradation of halogenated aromatic compounds - PubMed. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Chloro-2,5-difluorobenzyl amine
Welcome to your essential guide for the safe handling of 3-Chloro-2,5-difluorobenzyl amine. In the fast-paced world of drug discovery and chemical research, our most valuable asset is our team. Ensuring your safety is not just a regulatory requirement; it is the bedrock of innovative and reproducible science. This guide moves beyond a simple checklist to provide a deep, reasoned framework for why specific personal protective equipment (PPE) and handling protocols are critical. My goal is to empower you with the knowledge to not only protect yourself but to cultivate a culture of safety and excellence within your laboratory.
While specific data for 3-Chloro-2,5-difluorobenzyl amine is not extensively published, its structure, belonging to the substituted benzylamine family, provides a strong basis for hazard assessment. Analogous compounds are known to be corrosive, causing severe skin burns and eye damage, and may cause respiratory irritation.[1][2][3] Therefore, we will proceed with the authoritative assumption that this compound presents similar hazards.
The Cornerstone of Safety: Hazard Assessment and the Hierarchy of Controls
Before we even consider PPE, we must embrace the hierarchy of controls, a framework prioritized by safety authorities like the Occupational Safety and Health Administration (OSHA).[4] PPE is the last line of defense. The most effective safety measures are engineering and administrative controls.
-
Engineering Controls: Your primary engineering control for handling this amine is a certified chemical fume hood.[1][5] This is non-negotiable. It captures vapors and potential dust at the source, protecting your breathing zone.
-
Administrative Controls: These are your standard operating procedures (SOPs). This includes mandatory training on the specific hazards of this chemical, clear labeling, and restricting access to authorized personnel only.[4]
-
Personal Protective Equipment (PPE): This is your immediate barrier against exposure. The remainder of this guide will detail the specific PPE ensemble required.
Your Armor: A Detailed PPE Protocol
The selection of PPE is not a matter of preference but a scientifically-driven choice based on the compound's corrosive and irritant properties.[6][7]
Eye and Face Protection: The Non-Negotiable Shield
Given that chemicals in this class can cause severe and potentially irreversible eye damage, robust eye protection is paramount.[1][3]
-
Mandatory: Indirectly vented, chemical splash goggles that meet ANSI Z87.1 standards are required for all operations. Standard safety glasses do not provide an adequate seal against splashes or vapors and are insufficient.[8][9]
-
Recommended for High-Risk Operations: When handling larger quantities (>50g) or when there is a significant risk of splashing (e.g., during quenching or extractions), a full-face shield must be worn in addition to chemical splash goggles.[9][10] The face shield protects the entire face from direct splashes.[9]
Skin and Body Protection: Your Chemical Barrier
Substituted benzylamines are known to cause severe skin burns.[1][2] Therefore, preventing all skin contact is a primary objective.
-
Gloves: The choice of glove material is critical. Nitrile gloves are a common starting point, but you must consult a glove compatibility chart for breakthrough time and degradation data against chlorinated and fluorinated aromatic amines.[11] For prolonged work or when handling concentrated solutions, consider double-gloving or using thicker, chemical-resistant gloves (e.g., neoprene or butyl rubber).[9][12] Always inspect gloves for any signs of damage before use and remove them promptly and properly to avoid contaminating your skin.[11]
-
Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is the minimum requirement.
-
Chemical Apron: For transfers of larger volumes or procedures with a high splash potential, a chemical-resistant apron worn over the lab coat is required.
-
Full Body Protection: For large-scale work, chemical-resistant coveralls may be necessary.[10]
-
Footwear: Closed-toe shoes, preferably made of a non-porous material, are mandatory in the laboratory at all times.[13]
Respiratory Protection: Guarding Your Internal Systems
While the primary defense against inhalation is the chemical fume hood, respiratory protection may be required in specific situations.[7]
-
Standard Operations: When handling small quantities within a certified chemical fume hood, respiratory protection is typically not required.
-
Required Scenarios: A respirator is necessary if you are:
-
Handling the material outside of a fume hood (which should be avoided).
-
Cleaning up a significant spill.
-
If you can smell the amine, your engineering controls are failing, and you must evacuate the area and don a respirator before re-entry.
-
-
Respirator Type: A NIOSH-approved air-purifying respirator with organic vapor/acid gas (OV/AG) cartridges is appropriate.[1] All personnel required to wear respirators must be part of a formal respiratory protection program, including fit-testing and medical clearance, as mandated by OSHA (29 CFR 1910.134).[7]
| Task/Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solids (<10g) | Chemical Splash Goggles | Single Pair of Nitrile Gloves | Lab Coat | Not required inside fume hood |
| Solution Prep (<1L) | Chemical Splash Goggles | Double Pair of Nitrile Gloves | Lab Coat | Not required inside fume hood |
| Large Scale Reaction (>1L) | Goggles & Face Shield | Neoprene or other resistant gloves | Lab Coat & Chemical Apron | Assess need based on setup |
| Spill Cleanup | Goggles & Face Shield | Heavy-duty Chemical Gloves | Chemical-resistant Coveralls | Required (Air-purifying respirator with OV/AG cartridges) |
Operational Plan: A Step-by-Step Guide to Safe Handling
Trustworthiness in the lab comes from self-validating protocols. Follow these steps every time to ensure a safe and controlled operation.
Pre-Operation Briefing & Workspace Preparation
-
Review the SDS: Always have the most current Safety Data Sheet available for similar compounds.[8]
-
Verify Fume Hood Function: Check the certification sticker and ensure the airflow monitor indicates normal operation.
-
Prepare Spill Kit: Ensure a spill kit rated for corrosive amines is immediately accessible. This should include an absorbent material (not combustible), a neutralizing agent (such as sodium bicarbonate for acidic solutions, or citric acid for basic solutions), and waste bags.
-
Locate Safety Equipment: Visually confirm the location and accessibility of the safety shower and eyewash station.
Donning PPE: The Correct Sequence
-
Lab Coat/Apron: Don your lab coat and apron.
-
Respirator (if required): Perform a positive and negative pressure seal check.
-
Eye/Face Protection: Put on your chemical splash goggles, followed by a face shield if needed.
-
Gloves: Don your gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing PPE: Avoiding Cross-Contamination
This sequence is critical to prevent transferring chemicals from your PPE to your skin.
-
Outer Gloves (if double-gloved): Remove the first pair of gloves.
-
Face Shield/Goggles: Remove from the back of your head.
-
Lab Coat/Apron: Remove, turning it inside out as you go.
-
Inner Gloves: Remove your final pair of gloves by peeling them off without touching the outside surface with your bare hands.
-
Respirator (if worn): Remove last.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[1][8][14]
Disposal Plan: Managing a Hazardous Lifecycle
All materials, including PPE, that come into contact with 3-Chloro-2,5-difluorobenzyl amine must be treated as hazardous waste.[15]
-
Solid Waste: Contaminated gloves, weigh boats, paper towels, and other solid materials should be placed in a dedicated, clearly labeled hazardous waste bag within the fume hood.
-
Liquid Waste: Unused solutions and reaction mixtures must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Never mix incompatible waste streams.[16]
-
Contaminated Clothing: Any clothing that becomes contaminated must be removed immediately and decontaminated or disposed of as hazardous waste.[17] Do not take contaminated clothing home.[17]
-
Empty Containers: "Empty" containers that held the raw material are not truly empty. They must be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste. Only then can the defaced container be discarded.[15]
Workflow for Safe Chemical Handling
The following diagram outlines the critical decision points and procedural flow for safely handling 3-Chloro-2,5-difluorobenzyl amine.
Caption: A logical workflow for handling hazardous amines.
By integrating these principles, protocols, and protective measures into your daily work, you build a resilient shield of safety that protects you, your colleagues, and the integrity of your research.
References
- Fisher Scientific. (2024, March 31). Safety Data Sheet: 3-Chloro-5-fluorobenzylamine hydrochloride.
- Fisher Scientific. (n.d.). Safety Data Sheet: 3-Chloro-5-fluorobenzylamine.
- Fisher Scientific. (n.d.). Safety Data Sheet: 2,5-Difluorobenzyl chloride.
- Pfaltz & Bauer. (n.d.). Safety Data Sheet: N-Ethyl-2-chloro-6-fluorobenzylamine.
- Safety Data Sheet. (n.d.). Product and company identification 2. Hazard identification of the product.
-
PubChem. (n.d.). (3-Chloro-2-fluorophenyl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]
- Fisher Scientific. (2023, September 29). Safety Data Sheet: 2,5-Difluorobenzylamine.
-
Occupational Safety and Health Administration. (n.d.). Worker Exposures to Volatile Amines. U.S. Department of Labor. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids. U.S. Department of Labor. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]
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Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
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Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. BESA. Retrieved from [Link]
- Fisher Scientific. (n.d.). Safety Data Sheet: 2,4-Difluorobenzylamine.
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Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. U.S. Department of Labor. Retrieved from [Link]
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Trimaco. (2023, September 8). Essential Chemical PPE. Retrieved from [Link]
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Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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National Aeronautics and Space Administration. (2023, March 7). APR8715.1 Chapter 38 – OSHA Regulated Chemicals with Expanded Health Standards. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
